molecular formula C7H14ClNO B1395787 2,6-Dimethylpiperidin-4-one hydrochloride CAS No. 1005397-62-5

2,6-Dimethylpiperidin-4-one hydrochloride

Cat. No.: B1395787
CAS No.: 1005397-62-5
M. Wt: 163.64 g/mol
InChI Key: NGNMAFCFQYPWAU-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidin-4-one hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNMAFCFQYPWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704481
Record name 2,6-Dimethylpiperidin-4-one--hydrogen chloride (1/1)
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Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005397-62-5
Record name 2,6-Dimethylpiperidin-4-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylpiperidin-4-one hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,6-Dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-dimethylpiperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a wide array of pharmacologically active compounds.[1][2] Its synthesis is a critical process, demanding a deep understanding of reaction dynamics, stereochemical control, and practical laboratory considerations. This guide provides an in-depth exploration of the predominant synthesis mechanism for 2,6-dimethylpiperidin-4-one hydrochloride, focusing on the classic multicomponent Petrenko-Kritschenko piperidone synthesis, often executed as a modified Mannich reaction. We will dissect the causality behind the experimental choices, present a validated protocol, and offer insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of a Versatile Heterocycle

Piperidin-4-ones are a privileged class of N-heterocycles, forming the structural core of numerous natural products and synthetic drugs.[3] The specific substitution pattern of 2,6-dimethylpiperidin-4-one offers unique stereochemical and electronic properties, making it a valuable building block for drug discovery. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, rendering it ideal for storage and further functionalization.

The most common and efficient route to this class of compounds is a variation of the Petrenko-Kritschenko piperidone synthesis .[4][5] This elegant multicomponent reaction (MCR) constructs the complex heterocyclic ring in a single pot from simple, readily available precursors, exemplifying the principles of atom economy and synthetic efficiency.[6]

Core Synthesis Mechanism: A Double Mannich Condensation Cascade

The synthesis of 2,6-dimethylpiperidin-4-one is fundamentally a tandem Mannich-type reaction followed by an intramolecular cyclization. The reaction brings together three components: acetone (the central ketone), acetaldehyde (the aldehyde providing the 2- and 6-methyl substituents), and a source of ammonia (the heteroatom).

Overall Reaction Scheme

The reaction condenses two equivalents of acetaldehyde and one equivalent of acetone with ammonia, followed by acidification to yield the target hydrochloride salt.

Overall_Reaction cluster_main acetone Acetone plus1 + arrow acetaldehyde 2 x Acetaldehyde plus2 + nh3 NH₃ plus3 + hcl HCl product 2,6-Dimethylpiperidin-4-one HCl reactants_label products_label

Caption: Overall synthesis of 2,6-Dimethylpiperidin-4-one HCl.

Step-by-Step Mechanistic Breakdown

The reaction proceeds through a cascade of imine formation, Mannich additions, and intramolecular condensation. Ammonium acetate is often used as a convenient source of ammonia.[7]

  • Iminium Ion Formation: Acetaldehyde reacts reversibly with ammonia to form an imine, which is in equilibrium with its protonated form, the highly electrophilic iminium ion. This is the key electrophile for the subsequent C-C bond-forming steps.

  • First Mannich Addition: Acetone, acting as the nucleophile via its enol or enolate form, attacks the iminium ion. This first Mannich reaction forms a 5-aminopentan-2-one intermediate. This is the rate-determining step, establishing the first C-C bond.

  • Second Iminium Ion Formation & Addition: The secondary amine of the intermediate attacks a second molecule of acetaldehyde, forming a hemiaminal which rapidly dehydrates to generate a new iminium ion within the same molecule.

  • Intramolecular Cyclization (Second Mannich): The terminal methyl group of the ketone is deprotonated, and the resulting enolate performs an intramolecular attack on the pendant iminium ion. This nucleophilic attack closes the six-membered ring, forming the piperidone skeleton.

  • Stereochemical Considerations: The cyclization step establishes the relative stereochemistry at the C2 and C6 positions. The reaction typically yields a mixture of cis and trans diastereomers. However, the cis isomer, with both methyl groups in the equatorial position in the favored chair conformation, is the thermodynamically more stable product and often predominates, especially under conditions that allow for equilibration.[7]

  • Salt Formation: The free base of 2,6-dimethylpiperidin-4-one is isolated and then treated with a solution of hydrochloric acid. The lone pair on the piperidine nitrogen is protonated, forming the stable, crystalline hydrochloride salt, which readily precipitates from non-polar organic solvents.[7]

Mechanism_Diagram start Acetaldehyde + NH₃ step1 Iminium Ion Formation start->step1 Reversible step2 Acetone (Enolate) Attack (First Mannich Reaction) step1->step2 Electrophilic Target step3 Intermediate: 5-Aminopentan-2-one step2->step3 C-C Bond Formation step4 Reaction with 2nd Acetaldehyde (Intramolecular Iminium Formation) step3->step4 step5 Intramolecular Cyclization (Second Mannich Reaction) step4->step5 Ring Closure step6 2,6-Dimethylpiperidin-4-one (Free Base) step5->step6 step7 Protonation with HCl step6->step7 end_product 2,6-Dimethylpiperidin-4-one HCl step7->end_product

Caption: Mechanistic pathway for the synthesis of 2,6-dimethylpiperidin-4-one.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established literature methods for synthesizing substituted piperidin-4-ones.[7][8]

Reagents and Quantitative Data
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Ammonium Acetate77.080.11.07.71 g
Acetone58.080.11.05.81 g (7.3 mL)
Acetaldehyde44.050.22.08.81 g (11.2 mL)
Ethanol (95%)---~80 mL
Diethyl Ether---~100 mL
Conc. HCl (~37%)36.46~0.14~1.4~12 mL
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium acetate (7.71 g, 0.1 mol) in 95% ethanol (80 mL).

  • Reagent Addition: To the stirred solution, add acetone (7.3 mL, 0.1 mol) followed by the slow, careful addition of acetaldehyde (11.2 mL, 0.2 mol).

    • Causality Check: Acetaldehyde has a low boiling point (20.2 °C). Addition should be controlled to prevent loss of reagent. Using a chilled flask can be beneficial.

  • Condensation Reaction: Gently heat the reaction mixture on a hot plate with continuous stirring. The solution will typically transition to a yellow or orange color as the condensation reactions proceed.[7] Monitor the reaction via Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Precipitation of Hydrochloride Salt: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Pour the cooled reaction mixture into a beaker containing diethyl ether (100 mL).

    • Expertise Insight: The ether acts as an anti-solvent, reducing the solubility of the ionic salt and maximizing precipitation.

  • Slowly add concentrated hydrochloric acid (~12 mL) to the ether/ethanol mixture with vigorous stirring. A white or off-white precipitate of this compound will form immediately.[7]

    • Trustworthiness: The formation of a significant precipitate is a key validation point for a successful reaction.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold diethyl ether to remove any unreacted organic impurities. Recrystallize the crude solid from a hot ethanol-ether mixture to obtain the pure product.[7] Dry the purified crystals under vacuum.

Experimental Workflow Diagram

Experimental_Workflow A Dissolve Ammonium Acetate in Ethanol B Add Acetone & Acetaldehyde A->B C Heat Mixture (Monitor by TLC) B->C D Cool to RT, then place in Ice Bath C->D Reaction Complete E Pour into Diethyl Ether D->E F Add Conc. HCl (Precipitation Occurs) E->F G Isolate via Vacuum Filtration F->G Stir 30 min H Recrystallize from Ethanol/Ether G->H Crude Product I Dry Final Product H->I Pure Crystals

Caption: Step-by-step experimental workflow for the synthesis.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound via this modified Petrenko-Kritschenko pathway is a testament to the power and elegance of multicomponent reactions. By understanding the underlying double Mannich mechanism, researchers can better troubleshoot the reaction, optimize conditions for yield and diastereoselectivity, and adapt the methodology for analogous structures. The protocol described herein is robust and scalable, providing a reliable entry point to this invaluable chemical scaffold. Careful control of temperature, stoichiometry, and purification techniques are paramount to achieving high purity and yield, ensuring the quality of this critical intermediate for subsequent stages of drug development and chemical research.

References

Synthesis of 2,6-Dimethylpiperidin-4-one hydrochloride from 2,6-lutidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylpiperidin-4-one Hydrochloride from Pyridine Precursors

Executive Summary

The 2,6-dimethylpiperidin-4-one scaffold is a crucial heterocyclic motif present in a wide array of pharmacologically active compounds and natural products. Its stereochemistry and functionality make it a valuable building block for drug discovery and development. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound. While a direct conversion from the readily available starting material 2,6-lutidine (2,6-dimethylpyridine) is chemically challenging, this document details a scientifically sound, multi-step strategy. The core of this approach involves the initial synthesis of a 4-functionalized pyridine ring, followed by stereoselective catalytic hydrogenation and subsequent oxidation. Each step is presented with detailed protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and well-validated methodology.

Strategic Analysis: A Chemist's Perspective on the Synthetic Challenge

A direct conversion of 2,6-lutidine to 2,6-dimethylpiperidin-4-one is not a trivial undertaking. The primary challenge lies in the selective functionalization of the C-4 position of the piperidine ring after the reduction of the aromatic pyridine. Such a direct oxidation is often unselective and low-yielding.

A more strategic and higher-yielding approach, grounded in established organic chemistry principles, involves a "functionalize-then-reduce" strategy. This method introduces the required oxygen functionality at the C-4 position of the pyridine ring before the aromatic system is reduced. This provides superior control over the reaction and leads to the desired product with greater efficiency.

Retrosynthetic Pathway

The chosen forward-synthetic route is logically derived from the following retrosynthetic analysis:

G Target 2,6-Dimethylpiperidin-4-one HCl FreeBase 2,6-Dimethylpiperidin-4-one Target->FreeBase Salt Formation Piperidinol cis-2,6-Dimethylpiperidin-4-ol FreeBase->Piperidinol Oxidation Pyridone 2,6-Dimethyl-4-pyridone Piperidinol->Pyridone Catalytic Hydrogenation Acyclic Acyclic Precursors (e.g., Acetone, Ammonia, Aldehyde) Pyridone->Acyclic Hantzsch or Petrenko-Kritschenko Condensation G cluster_0 Swern Oxidation Workflow Piperidinol cis-2,6-Dimethylpiperidin-4-ol (in CH₂Cl₂) ActiveSpecies Electrophilic Sulfur Species (Chlorosulfonium Salt) Piperidinol->ActiveSpecies Nucleophilic Attack OxalylChloride Oxalyl Chloride + DMSO (-78 °C) OxalylChloride->ActiveSpecies Activation Ketone 2,6-Dimethylpiperidin-4-one ActiveSpecies->Ketone Base-mediated Elimination Triethylamine Triethylamine (Et₃N) Triethylamine->Ketone

The Biological Activity of 2,6-Disubstituted Piperidin-4-one Derivatives: Synthesis, Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Executive Summary

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility and the ease with which it can be substituted at various positions make it a versatile template for designing novel therapeutic agents. This guide focuses specifically on 2,6-disubstituted piperidin-4-one derivatives, a class of compounds demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and antioxidant properties.[3][4] We will delve into the causal relationships behind their synthesis, provide validated protocols for their biological evaluation, and explore the molecular mechanisms that underpin their therapeutic potential. This document is designed not merely as a recitation of facts but as a field-proven guide to empower researchers in the exploration and development of this potent chemical class.

The Piperidin-4-one Scaffold: A Foundation for Bioactivity

The six-membered nitrogenous heterocycle of piperidine is a dominant structural element in bioactive compounds.[1][4] When functionalized with a ketone at the C4 position and substituted at the C2 and C6 positions, typically with aryl or alkyl groups, the resulting piperidin-4-one framework becomes an important pharmacophore for interacting with a variety of biological targets.[2][3] The stereochemistry of the substituents at C2 and C6 significantly influences receptor binding and overall biological activity, making this a rich area for stereoselective synthesis and structure-activity relationship (SAR) studies.[2] Derivatives of this core have been investigated for a wide spectrum of pharmacological effects, including analgesic, antiviral, anti-inflammatory, and central nervous system activities.[3][4][5]

Core Synthesis and Strategic Derivatization

The synthetic accessibility of the piperidin-4-one core is a primary driver of its widespread investigation. The Mannich reaction, a one-pot multicomponent condensation, stands as the most robust and efficient method for its construction.

Causality in Synthesis: The Mannich Reaction

The choice of the Mannich reaction is strategic. It allows for the convergent assembly of three readily available components—an aldehyde (providing the 2,6-substituents), a ketone (providing the piperidone backbone), and an amine source like ammonium acetate—in a single, high-yielding step.[5][6][7] This efficiency is critical in a drug discovery context, as it facilitates the rapid generation of a library of analogs for screening.

Experimental Protocol: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one

This protocol is a representative example of the Mannich condensation for creating the piperidin-4-one core.

Materials:

  • Benzaldehyde

  • Ethyl methyl ketone

  • Ammonium acetate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzaldehyde, ethyl methyl ketone, and ammonium acetate.

  • Add ethanol as the solvent to facilitate the dissolution of reactants.

  • Reflux the mixture for 2-3 hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation cascade.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add concentrated HCl.[7] This step is crucial for protonating the newly formed piperidone, which aids in its precipitation and purification.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash with cold water to remove unreacted starting materials and salts, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified piperidin-4-one derivative.

  • Validation: The structure of the synthesized compound must be unequivocally confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure the integrity of the core structure before further derivatization or biological testing.[4][5][8]

Visualization: Synthetic Workflow

The following diagram illustrates the general workflow from core synthesis to the creation of more complex, biologically active derivatives.

G cluster_synthesis Core Synthesis cluster_reaction Reaction cluster_core Core Scaffold cluster_derivatization Derivatization cluster_products Bioactive Derivatives A Aromatic Aldehyde Mannich One-Pot Mannich Condensation A->Mannich B Ketone (e.g., Ethyl Methyl Ketone) B->Mannich C Ammonium Acetate C->Mannich Core 2,6-Disubstituted Piperidin-4-one Mannich->Core D Thiosemicarbazide Core->D Condensation E Hydroxylamine HCl Core->E Condensation Product1 Thiosemicarbazone Derivative (Enhanced Antifungal Activity) D->Product1 Product2 Oxime Derivative (Potent Antifungal Activity) E->Product2

Caption: General workflow for synthesis and derivatization of piperidin-4-ones.

Anticancer and Antiproliferative Activities

A significant body of research has focused on the anticancer potential of piperidin-4-one derivatives, particularly against hematological cancers and solid tumors.[9][10]

Mechanistic Rationale: Induction of Apoptosis

Many cytotoxic agents function by inducing programmed cell death, or apoptosis. Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to suppress the survival of cancer cells by activating intrinsic apoptotic pathways.[9] This is often mediated by the upregulation of tumor suppressor genes like p53 and pro-apoptotic proteins such as Bax, which in turn trigger a cascade of caspase enzymes leading to cell death.[9][10] The ability to selectively induce apoptosis in cancer cells while sparing normal cells is the hallmark of a promising therapeutic candidate.

Visualization: Apoptosis Signaling Pathway

G Compound Piperidin-4-one Derivative Cell Cancer Cell Compound->Cell p53 p53 Upregulation Cell->p53 Induces Bax Bax Activation p53->Bax Mito Mitochondrial Permeability Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by piperidin-4-one derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess the metabolic activity of cells, which serves as a reliable proxy for cell viability and proliferation.

Procedure:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with increasing concentrations of the piperidin-4-one derivatives (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).[13]

  • Incubation: Incubate the treated plates for 48-72 hours. The duration is chosen to allow sufficient time for the compound to exert its antiproliferative effects.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living, metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[12]

Data Summary: Anticancer Activity
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesH929 (Myeloma)~1-5[9]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesMV-4-11 (Leukemia)~1-5[9]
Spiro[chroman-2,4'-piperidin]-4-one derivativeMCF-7 (Breast)0.31 - 5.62[11]
Spiro[chroman-2,4'-piperidin]-4-one derivativeA2780 (Ovarian)0.31 - 5.62[11]
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB231 (Breast)> Curcumin[13]

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidin-4-one derivatives have shown considerable promise in this area.[6]

Structure-Activity Relationship (SAR) Insights

A key insight from multiple studies is that the parent piperidin-4-one core often possesses moderate antibacterial activity but limited antifungal activity.[5][6][8] However, derivatization of the C4 ketone into a thiosemicarbazone or an oxime dramatically enhances antifungal potency.[5][6][8] This strategic modification introduces additional hydrogen bonding donors and acceptors and alters the electronic properties of the molecule, likely leading to improved interaction with fungal-specific targets. For instance, thiosemicarbazone derivatives show significant activity against various fungal strains, including Candida albicans, whereas the parent ketones do not.[6]

Experimental Protocol: Antimicrobial Susceptibility (Agar Dilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Media Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) containing two-fold serial dilutions of the test compounds.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[6]

  • Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

  • Controls: Include a positive control plate (with a standard antibiotic like Ampicillin or an antifungal like Terbinafine) and a negative growth control plate (without any compound).[6]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed on the agar surface.

Data Summary: Antimicrobial Activity
Derivative TypeMicroorganismActivity Compared to StandardReference
2,6-Diaryl-3-methyl-4-piperidonesS. aureus, E. coliGood activity vs. Ampicillin[6]
Thiosemicarbazones of piperidin-4-onesC. albicans, M. gypseumSignificant activity vs. Terbinafine[6]
Oximes of piperidin-4-onesAspergillus nigerPotent Activity[5]
N-nitroso semicarbazoneB. subtilis, C. albicansExcellent Activity[4]

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, driving interest in novel antioxidant compounds. Piperidine derivatives have been identified as effective radical scavengers.[14][15]

Mechanistic Rationale: Radical Scavenging

The antioxidant activity of these compounds often stems from their ability to donate a hydrogen atom or an electron to stabilize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that is commonly used to evaluate this capacity. When a piperidine derivative donates a hydrogen atom, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the resulting decrease in absorbance can be measured spectrophotometrically.[14] The presence of electron-donating groups (like -N(CH₃)₂) on the aromatic rings can enhance this activity by stabilizing the resulting radical on the antioxidant molecule.[14][16]

Visualization: DPPH Assay Workflow

G cluster_assay DPPH Radical Scavenging Assay DPPH DPPH Radical (Stable, Purple) Reaction Radical Quenching DPPH->Reaction Compound Antioxidant Piperidine Derivative Compound->Reaction Product Reduced DPPH (Yellow/Colorless) Reaction->Product Spectro Measure Absorbance Decrease at 517 nm Product->Spectro

References

A Senior Application Scientist's Guide to 2,6-Dimethylpiperidin-4-one Hydrochloride: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds, establishing it as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Among the numerous piperidine-based synthons, 2,6-dimethylpiperidin-4-one hydrochloride stands out as a particularly versatile and valuable heterocyclic building block. Its pre-defined stereochemical potential at the C2 and C6 positions, combined with the reactive carbonyl group at C4 and the secondary amine, provides a powerful three-dimensional framework for the synthesis of complex molecular architectures. This technical guide offers an in-depth exploration of this compound, from its fundamental synthesis and chemical properties to its strategic application in modern drug discovery and materials science. We will delve into the causality behind its synthetic protocols, its key chemical transformations, and its role in generating novel compounds with significant biological activity.

Core Molecular Attributes and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a foundational starting material. The hydrochloride salt form enhances its stability and shelf-life compared to the free base, while also improving its solubility in protic solvents like ethanol for reaction setup.

The core structure features a six-membered piperidine ring with a ketone at the 4-position and two methyl groups at the 2- and 6-positions. The relative stereochemistry of these methyl groups (cis or trans) significantly influences the ring's preferred conformation—typically a chair form with equatorial substituents to minimize steric strain—which is a critical determinant of the final product's biological activity and receptor-binding affinity.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1005397-62-5[6][7][8]
Molecular Formula C₇H₁₄ClNO[6]
Molecular Weight 163.65 g/mol [6]
Purity Typically ≥95%[6]
Appearance Crystalline solidN/A

Synthesis and Purification: The Mannich Condensation

The most common and efficient method for synthesizing substituted piperidin-4-ones is the Mannich reaction.[1][9] This one-pot, multi-component reaction offers a straightforward pathway to the core scaffold.

Mechanistic Rationale

The synthesis involves the condensation of a ketone (providing the C3, C4, and C5 atoms), an aldehyde (providing the C2 and C6 atoms and their substituents), and an ammonia source (providing the nitrogen atom). For 2,6-dimethylpiperidin-4-one, the reactants would be acetone, acetaldehyde, and an ammonia source like ammonium acetate. The reaction proceeds through a double Mannich condensation mechanism. The initial steps involve the formation of an enol or enolate from the ketone and the formation of an iminium ion from the aldehyde and ammonia. These intermediates then react in a cascade to form and cyclize the piperidine ring. The use of ammonium acetate is advantageous as it provides both the ammonia and the acidic catalysis needed for the reaction.

General Experimental Protocol: Synthesis of Substituted 2,6-Diarylpiperidin-4-one Hydrochlorides

While the title compound uses acetaldehyde, a more broadly described and analogous procedure involves aromatic aldehydes, which highlights the versatility of the method. The following protocol is adapted from established literature procedures.[5][10]

Objective: To synthesize a 2,6-disubstituted piperidin-4-one hydrochloride via Mannich condensation.

Materials:

  • Appropriate ketone (e.g., acetone, 2-butanone) (100 mmol)

  • Appropriate aromatic aldehyde (e.g., benzaldehyde) (200 mmol)

  • Ammonium acetate (100 mmol)

  • Ethanol (95%)

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (100 mmol), the selected aldehyde (200 mmol), and the ketone (200 mmol) in 95% ethanol (approx. 80 mL).

  • Gently heat the solution on a hot plate with swirling. The reaction progress is often indicated by a color change to orange or yellow.

  • Monitor the reaction until the starting materials are consumed (e.g., by TLC).

  • Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Pour the cooled mixture into diethyl ether (100 mL) to initiate precipitation.

  • Slowly add concentrated HCl (approx. 14 mL) to the ethereal mixture. This protonates the piperidine nitrogen, precipitating the hydrochloride salt. The causality here is a classic acid-base reaction; the free base is soluble in the organic mixture, while the ionic salt is not.

  • Collect the precipitated 2,6-diarylpiperidin-4-one hydrochloride by vacuum filtration.

  • Purification: The crude product is purified by re-crystallization. A common and effective solvent system is an ethanol-ether mixture.[5] Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add ether until turbidity is observed. Allow the solution to cool slowly, promoting the formation of pure crystals.

  • Collect the purified crystals by filtration, wash with cold ether, and dry under vacuum.

Chemical Reactivity and Strategic Transformations

The power of this compound as a building block lies in its multiple reactive sites, which can be addressed with high chemo- and stereoselectivity.

Reactions at the C4-Carbonyl Group

The ketone is the most prominent functional group for derivatization.

  • Oxime and Semicarbazone Formation: Reaction with hydroxylamine hydrochloride or semicarbazide hydrochloride provides the corresponding oximes and semicarbazones.[5][9] These reactions are not only useful for characterization but also introduce new functionalities that can exhibit their own biological activities or serve as handles for further synthesis.

  • Reduction: The ketone can be stereoselectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This creates a new chiral center and introduces a hydroxyl group that can be used for ether or ester formation.

  • Wittig Reaction: Conversion of the carbonyl to an exocyclic double bond, providing a scaffold for Michael additions or further functionalization.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) introduces a substituted amino group at the C4 position, a common strategy in drug design to modulate polarity and receptor interactions.

Reactions at the N1-Amine

The secondary amine is a key site for introducing diversity.

  • N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a mild base.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This transformation can modulate the basicity of the nitrogen and introduce a wide range of functional groups.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to attach aryl or heteroaryl groups to the nitrogen.

The diagram below illustrates the key reactive hubs of the piperidin-4-one scaffold.

G cluster_c4 C4-Carbonyl Reactions cluster_n1 N1-Amine Reactions main 2,6-Dimethylpiperidin-4-one Core c4_reduction Reduction (e.g., NaBH₄) main->c4_reduction Forms 4-ol c4_oxime Oxime Formation main->c4_oxime Forms C=N-OH c4_reductive_amination Reductive Amination main->c4_reductive_amination Forms 4-amine n1_alkylation N-Alkylation main->n1_alkylation Forms N-R n1_acylation N-Acylation main->n1_acylation Forms N-C(O)R product_alcohol product_alcohol c4_reduction->product_alcohol Piperidin-4-ol Scaffold product_amine product_amine c4_reductive_amination->product_amine 4-Amino-piperidine Scaffold product_n_alkyl product_n_alkyl n1_alkylation->product_n_alkyl N-Substituted Scaffold

Caption: Key reaction pathways from the piperidin-4-one core.

Applications in Medicinal Chemistry and Drug Discovery

Piperidin-4-one derivatives are versatile intermediates for a wide range of pharmacologically active agents.[11] The rigid, chair-like conformation of the piperidine ring allows substituents to be placed in well-defined spatial orientations, which is ideal for optimizing interactions with biological targets.

  • Anticancer and Anti-HIV Agents: The scaffold has been extensively used to develop compounds with anticancer and anti-HIV properties.[11] Modifications at the N1 and C4 positions, as well as the aryl groups at C2 and C6, are tuned to achieve potent and selective activity.

  • Analgesic and Anesthetic Activity: Certain 2,6-diaryl-3-methyl-4-piperidones have demonstrated significant analgesic and local anesthetic properties.[9] This highlights the importance of the substitution pattern around the core ring.

  • Antifungal and Antibacterial Agents: Derivatization, such as the formation of oximes or thiosemicarbazones, can impart potent antifungal and antibacterial activity to an otherwise inactive piperidone core.[9][10] This demonstrates the power of using the core as a scaffold to position pharmacophoric elements.

  • Neurological Drug Development: The piperidine moiety is a key component in many drugs targeting the central nervous system (CNS). The ability to modify the scaffold allows for fine-tuning of properties like lipophilicity and basicity (pKa), which are critical for blood-brain barrier penetration and target engagement.[12][13]

The following workflow illustrates the logic of using this building block in a drug discovery program.

G cluster_mods Scaffold Modification cluster_screening Biological Evaluation start 2,6-Dimethyl- piperidin-4-one HCl mod_n1 N1-Substitution (Alkylation, Acylation) start->mod_n1 mod_c4 C4-Derivatization (Reduction, Amination) start->mod_c4 mod_c26 C2/C6-Group Variation (Aryl, Alkyl) start->mod_c26 library Diverse Chemical Library mod_n1->library mod_c4->library mod_c26->library activity Potency & Efficacy (e.g., IC₅₀) library->activity selectivity Target Selectivity activity->selectivity admet ADMET Properties (PK, Safety) selectivity->admet lead Lead Candidate admet->lead

Caption: Drug discovery workflow using the piperidin-4-one scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The primary hazards are related to irritation.[14][15]

Table 2: GHS Hazard Information

Hazard CodeDescriptionClass
H315Causes skin irritationSkin Irritation (Category 2)
H319Causes serious eye irritationEye Irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)

Source: [14][15]

Handling Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Static Discharge: While the hydrochloride salt is less of a concern than a flammable liquid, it is good practice to ground equipment when transferring large quantities of any chemical powder.[16]

  • After Handling: Wash hands thoroughly after handling.[17]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that provides a robust and tunable scaffold for chemical innovation. Its straightforward synthesis via the Mannich reaction, coupled with its versatile reactive sites at the C4-ketone and N1-amine, allows for the systematic and logical development of diverse chemical libraries. For researchers in drug discovery and materials science, mastering the chemistry of this scaffold opens the door to creating novel molecules with precisely engineered structural features and desired functional properties. Its continued application in the synthesis of biologically active compounds reaffirms its status as a cornerstone heterocyclic building block.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-nitro-1,3,4-thiadiazole (CAS 5373-35-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-nitro-1,3,4-thiadiazole (CAS 5373-35-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of a nitro group at the 5-position and an amino group at the 2-position can significantly modulate the compound's physicochemical properties and biological efficacy. This document details a probable synthetic route, the underlying reaction mechanisms, and a systematic approach to the structural elucidation and characterization of the target molecule using modern analytical techniques.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a bioisostere of other key heterocyclic rings and is prevalent in a multitude of biologically active molecules. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The amino group at the 2-position provides a crucial handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery. The nitro group, a strong electron-withdrawing group, can enhance the biological activity and influence the pharmacokinetic profile of the molecule.

Synthesis of 2-Amino-5-nitro-1,3,4-thiadiazole

A plausible and efficient method for the synthesis of 2-Amino-5-nitro-1,3,4-thiadiazole involves a two-step process. The first step is the synthesis of the parent 2-amino-1,3,4-thiadiazole from thiosemicarbazide, followed by the nitration of the heterocyclic ring.

Part 1: Synthesis of 2-Amino-1,3,4-thiadiazole

The synthesis of 2-amino-1,3,4-thiadiazole is a well-established cyclization reaction. One common method involves the reaction of thiosemicarbazide with an appropriate cyclizing agent, such as formic acid, in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.

Reaction Scheme:

Synthesis of 2-Amino-1,3,4-thiadiazole cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiosemicarbazide Thiosemicarbazide (H2N-CS-NH-NH2) Reagents Conc. H2SO4 or Polyphosphoric Acid (PPA) Thiosemicarbazide->Reagents + FormicAcid Formic Acid (HCOOH) Product 2-Amino-1,3,4-thiadiazole Reagents->Product Heat Heat Nitration of 2-Amino-1,3,4-thiadiazole cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Reactant 2-Amino-1,3,4-thiadiazole Reagents Conc. HNO3 Conc. H2SO4 Reactant->Reagents + Product 2-Amino-5-nitro-1,3,4-thiadiazole Reagents->Product Mechanism of Nitration cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO3 NO2_plus NO2+ (Nitronium ion) HNO3->NO2_plus + H2SO4 H2SO4 H2SO4 HSO4_minus HSO4- Thiadiazole 2-Amino-1,3,4-thiadiazole H2O H2O SigmaComplex Sigma Complex (Resonance Stabilized) Thiadiazole->SigmaComplex + NO2+ Product 2-Amino-5-nitro-1,3,4-thiadiazole SigmaComplex->Product + H2O H3O_plus H3O+

Methodological & Application

The Aliphatic Architect: Application Notes on the Strategic Use of 2,6-Dimethylpiperidin-4-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1] Within this structural class, piperidin-4-ones serve as exceptionally versatile intermediates, offering multiple reaction sites for the construction of complex, biologically active molecules.[2] This document provides an in-depth guide to the strategic use of 2,6-dimethylpiperidin-4-one hydrochloride, a key building block for creating diverse chemical libraries. We will explore the critical role of its stereochemistry, provide detailed protocols for its functionalization, and present a case study illustrating its application in the synthesis of targeted therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

The Significance of the 2,6-Dimethylpiperidine Scaffold

This compound is more than a simple cyclic ketone; it is a conformationally constrained scaffold that offers distinct advantages in drug design. The presence of the two methyl groups at the C2 and C6 positions has profound implications for the molecule's utility.

Stereochemical Considerations: The cis vs. trans Isomers

The methyl groups can be oriented on the same side (cis) or opposite sides (trans) of the piperidine ring. This stereochemical relationship is critical as it dictates the three-dimensional arrangement of all subsequent modifications, directly impacting how the final molecule interacts with its biological target.[3]

  • cis-Isomer: In the preferred chair conformation, the cis-isomer typically exists with one methyl group in an axial position and the other in an equatorial position. This arrangement can be leveraged to create specific steric hindrance or to orient other substituents in defined spatial vectors.

  • trans-Isomer: The trans-isomer is conformationally locked into a chair form where both methyl groups occupy equatorial positions. This often results in a more rigid and predictable geometry, which can be highly advantageous for optimizing binding affinity to a specific protein pocket.[4]

The choice between the cis and trans isomers is a fundamental early decision in a synthetic campaign. As illustrated in studies on dopamine transporter (DAT) inhibitors, a change from a trans to a cis configuration can result in a nearly 10-fold increase in binding affinity, underscoring the profound impact of stereochemistry on biological activity.[3][5]

Physicochemical Properties and Handling

The hydrochloride salt form of 2,6-dimethylpiperidin-4-one enhances its stability and aqueous solubility, making it easier to handle and use in various reaction conditions.

PropertyValue
Chemical Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol
CAS Number 1005397-62-5
Appearance White to off-white crystalline solid
Storage Room temperature, in a dry, well-sealed container.

Core Synthetic Transformations and Protocols

The 2,6-dimethylpiperidin-4-one scaffold offers three primary sites for chemical modification: the secondary amine (N1), the ketone (C4), and the α-carbons (C3 and C5). Below are detailed protocols for key transformations at the nitrogen and carbonyl positions.

N-Functionalization via Reductive Amination

Introduction: N-alkylation is a fundamental strategy to introduce diversity and modulate the physicochemical properties of the parent scaffold, such as lipophilicity, basicity, and hydrogen bonding capacity. Reductive amination is a robust and widely used method for this purpose, proceeding through an iminium ion intermediate that is reduced in situ.

Workflow for N-Alkylation:

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A 2,6-Dimethylpiperidin-4-one HCl C Iminium Ion Intermediate A->C Reaction B Aldehyde/Ketone (R-CHO) B->C E N-Alkylated Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E G A N-Substituted 2,6-Dimethylpiperidin-4-one E Reflux A->E B Hydroxylamine HCl B->E C Base (e.g., Sodium Acetate) C->E D Solvent (e.g., Ethanol) D->E F C4-Oxime Product E->F Condensation

References

Application Note: Strategic Derivatization of 2,6-Dimethylpiperidin-4-one for the Synthesis of Novel Alkaloid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Piperidine Core

The piperidine motif is a cornerstone in the architecture of many biologically active compounds, including a vast number of alkaloids with activities ranging from anesthetic to anticancer.[1][2][3] The inherent structural features of the piperidine ring—a saturated six-membered heterocycle—provide a three-dimensional framework that is ideal for creating molecules that can effectively interact with biological targets.[4]

2,6-Dimethylpiperidin-4-one, particularly with its cis-dimethyl configuration, offers a conformationally restricted yet highly functionalizable scaffold. The ketone at the C-4 position is a prime handle for a variety of chemical modifications, while the methyl groups at C-2 and C-6 introduce chirality and steric influence, which can be exploited to achieve stereoselectivity in subsequent reactions. This application note details robust and reproducible methods for derivatizing this key building block to generate diverse libraries of novel alkaloid-like molecules.

General Workflow for Library Synthesis

The strategic diversification of 2,6-Dimethylpiperidin-4-one can be visualized as a branching pathway, where a few key reactions unlock a multitude of molecular scaffolds. The primary goal is to introduce chemical diversity at the C-4 position and the adjacent C-3/C-5 positions.

G A 2,6-Dimethylpiperidin-4-one Hydrochloride B Free Base (2,6-Dimethylpiperidin-4-one) A->B Base Neutralization C C-4 Functionalization (Reductive Amination) B->C D C-3 / C-5 Functionalization (Mannich Reaction) B->D E C-4 Functionalization (Grignard Addition) B->E F Library of Novel 4-Amino-piperidines C->F G Library of Novel 3,5-Substituted Piperidones D->G H Library of Novel 4-Alkyl/Aryl-4-hydroxy-piperidines E->H

Figure 1: General workflow for diversifying 2,6-Dimethylpiperidin-4-one.

Key Synthetic Protocol: Reductive Amination at C-4

Reductive amination is arguably the most powerful and versatile method for converting the C-4 ketone into a diverse array of secondary and tertiary amines, a common feature in many alkaloids.[5] The reaction proceeds via the in situ formation of an iminium intermediate, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.[6]

Scientific Principle & Causality

The choice of reducing agent is critical. While stronger reducing agents like sodium borohydride can work, they can also reduce the starting ketone directly, leading to a mixture of products. Sodium cyanoborohydride is effective but poses toxicity risks due to the potential generation of hydrogen cyanide under acidic conditions.[6] STAB is less basic and sterically hindered, making it highly selective for the protonated iminium ion over the ketone, thus ensuring high yields of the desired amine product. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), often with a small amount of acetic acid to catalyze imine formation.

Detailed Step-by-Step Protocol

Objective: To synthesize a representative 4-(benzylamino)-2,6-dimethylpiperidine derivative.

Materials:

  • 2,6-Dimethylpiperidin-4-one hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free Base Generation:

    • Dissolve this compound (1.0 eq) in a minimal amount of water.

    • Slowly add solid sodium bicarbonate until the solution is basic (pH > 8) and effervescence ceases.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free base as an oil or low-melting solid. Proceed immediately to the next step.

  • Reductive Amination:

    • To a solution of the 2,6-Dimethylpiperidin-4-one free base (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

    • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product via silica gel column chromatography (a typical eluent system would be a gradient of methanol in DCM) to afford the desired 4-(benzylamino)-2,6-dimethylpiperidine.

Data Presentation & Expected Results

This protocol can be adapted for a wide variety of primary and secondary amines to generate a library of compounds.

Amine Input (R-NH₂)Reducing AgentSolventYield (%)Notes
AnilineNaBH(OAc)₃DCE75-85%May require slightly elevated temperature (40 °C).
CyclopropylamineNaBH(OAc)₃DCM80-90%Standard conditions.
MorpholineNaBH(OAc)₃DCM85-95%Highly efficient for secondary amines.
Ammonium AcetateNaBH₃CNMeOH60-70%Used for the synthesis of the primary amine.[7]

Key Synthetic Protocol: Mannich Reaction at C-3/C-5

The Mannich reaction is a three-component reaction that introduces an aminomethyl group to a position alpha to a carbonyl.[8][9][10] This is an excellent strategy for adding complexity and creating new chiral centers on the piperidone scaffold. The reaction involves an aldehyde (commonly formaldehyde), a secondary amine, and the enolizable ketone.

Scientific Principle & Causality

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and the secondary amine. The piperidone, under acidic or basic conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion. The use of pre-formed iminium salts can often improve yields and reduce side reactions. Stereoselectivity can be a challenge, and the reaction may yield a mixture of diastereomers.

G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack A Aldehyde (e.g., Formaldehyde) C Eschenmoser-like Iminium Ion A->C B Secondary Amine (e.g., Dimethylamine HCl) B->C E Mannich Product C->E D Piperidone (Enol Form) D->E Attack on Iminium

References

Application Notes and Protocols for the Reductive Amination of 2,6-Dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols and scientific rationale for the reductive amination of 2,6-dimethylpiperidin-4-one hydrochloride, a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents.[1][2] The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and mechanistic understanding.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly controlled and versatile method for the synthesis of primary, secondary, and tertiary amines.[3][4] This reaction proceeds via the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[3][5] For a sterically hindered ketone like 2,6-dimethylpiperidin-4-one, careful selection of reagents and reaction conditions is paramount to achieve high yields and avoid side reactions.[6][7][8] The presence of the hydrochloride salt necessitates neutralization or the use of conditions tolerant to its acidic nature.

The 4-amino-2,6-dimethylpiperidine scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of bioactive molecules.[1][2][9][10] Therefore, robust and scalable protocols for its synthesis are of significant interest.

Reaction Mechanism and Key Considerations

The reductive amination of 2,6-dimethylpiperidin-4-one with a primary or secondary amine involves two key steps:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. The pH of the reaction is critical; it must be low enough to catalyze dehydration but not so low as to protonate the starting amine, rendering it non-nucleophilic.[5][11]

  • Reduction: A reducing agent, ideally one that selectively reduces the iminium ion in the presence of the ketone, introduces a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[3][12]

Figure 1: Generalized mechanism of reductive amination.

Recommended Protocols

Three primary protocols are presented, each utilizing a different reducing agent with distinct advantages in terms of reactivity, selectivity, and handling.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly well-suited for the reductive amination of ketones.[13][14] Its reduced reactivity compared to sodium borohydride allows for a one-pot procedure where the reducing agent is present from the start.[13] The acetic acid generated in situ can help catalyze imine formation.[12]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Sodium triacetoxyborohydride (1.5-2.0 equivalents)

  • Triethylamine (1.0-1.2 equivalents, optional, for hydrochloride salt)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (optional, catalytic amount)

Step-by-Step Procedure:

  • To a stirred suspension of this compound (1.0 eq) in DCM or DCE, add the amine (1.1-1.5 eq).

  • If the amine is used as a salt, or to ensure the free base of the piperidinone, add triethylamine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • If the amine is a poor nucleophile, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) Mediated Reductive Amination

Sodium cyanoborohydride is another mild reducing agent that is effective at a pH range of 6-7, where iminium ion formation is favorable.[12][15][16] It is less reactive towards ketones and aldehydes at this pH, thus minimizing the formation of alcohol byproducts.[3][5][15] Caution: Sodium cyanoborohydride can release highly toxic hydrogen cyanide gas upon contact with strong acids.[16]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Sodium cyanoborohydride (1.2-1.5 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • A weak acid (e.g., acetic acid) to maintain pH 6-7

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1-1.5 eq) in methanol.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of a weak acid like acetic acid.

  • Add sodium cyanoborohydride (1.2-1.5 eq) in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully acidify the mixture to a pH of ~2 with concentrated HCl to decompose the excess borohydride (perform in a well-ventilated fume hood).

  • Stir for 1 hour, then basify the solution with aqueous NaOH to a pH of >10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 3: Titanium(IV) Isopropoxide Mediated Reductive Amination

For sterically hindered ketones or weakly nucleophilic amines, titanium(IV) isopropoxide can be employed as a Lewis acid and water scavenger to facilitate imine formation.[17][18][19][20] The subsequent reduction is typically carried out with a hydride source like sodium borohydride.[18][19]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Titanium(IV) isopropoxide (1.5-2.0 equivalents)

  • Sodium borohydride (1.5-2.0 equivalents)

  • Ethanol (absolute) or Methanol

  • Triethylamine (1.0-1.2 equivalents)

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq), the amine (1.0-1.2 eq), and triethylamine (1.0-1.2 eq) in absolute ethanol.

  • Add titanium(IV) isopropoxide (1.5-2.0 eq) dropwise to the stirred suspension.

  • Stir the mixture at room temperature for 4-12 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Quench the reaction by carefully adding water or aqueous ammonia.

  • Filter the resulting titanium dioxide precipitate through a pad of Celite, washing the filter cake with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup (e.g., extraction with an organic solvent, washing, drying, and concentration).

  • Purify the crude product via column chromatography.

Comparative Overview of Protocols

ParameterProtocol 1: STABProtocol 2: NaBH₃CNProtocol 3: Ti(OiPr)₄ / NaBH₄
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideSodium Borohydride
Key Additive Acetic Acid (optional)Weak Acid (for pH control)Titanium(IV) Isopropoxide
Advantages Mild, one-pot, good for hindered ketonesSelective for iminium ions, effective in protic solventsExcellent for hindered ketones and weak nucleophiles
Disadvantages Can be slowToxicity (HCN release) , requires pH controlRequires anhydrous conditions, workup can be tedious
Typical Solvents DCM, DCEMeOH, EtOHEtOH, MeOH
Reaction Time 12-24 hours12-48 hours8-24 hours

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation.[21] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22][23][24]

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a dry environment.

  • Sodium Cyanoborohydride: Highly toxic. Can release fatal hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a certified chemical fume hood.[16]

  • Titanium(IV) Isopropoxide: Moisture sensitive. Handle under an inert atmosphere.

  • Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas.

  • Solvents: Dichloromethane is a suspected carcinogen. Methanol is toxic. Handle all solvents in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[22][23][24]

Experimental Workflow Visualization

Reductive_Amination_Workflow start Start reactants Combine Ketone HCl, Amine, and Solvent start->reactants neutralization Add Base (e.g., Triethylamine) reactants->neutralization imine_formation Stir for Imine/ Iminium Formation neutralization->imine_formation add_reducing_agent Add Reducing Agent imine_formation->add_reducing_agent reaction Stir at Room Temperature (Monitor Progress) add_reducing_agent->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Figure 2: General experimental workflow for reductive amination.

References

Derivatization of 2,6-Dimethylpiperidin-4-one hydrochloride for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 2,6-Dimethylpiperidin-4-one Hydrochloride for Structure-Activity Relationship (SAR) Studies

Abstract: The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a multitude of pharmacologically active agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. The presence of methyl groups at the C2 and C6 positions introduces conformational constraints and stereochemical considerations that are pivotal for probing molecular interactions. We present detailed, field-proven protocols for modification at three key positions—the piperidine nitrogen (N1), the C4-ketone, and the adjacent α-carbons (C3/C5)—to generate diverse chemical libraries for robust Structure-Activity Relationship (SAR) exploration. The methodologies are explained with an emphasis on the chemical rationale, experimental causality, and analytical validation to ensure scientific integrity and reproducibility.

Strategic Framework for SAR-Driven Derivatization

The primary goal of an SAR study is to systematically alter a lead compound's structure to map the chemical space required for optimal biological activity, selectivity, and pharmacokinetic properties.[3][4] The 2,6-dimethylpiperidin-4-one core offers three primary vectors for chemical modification, each capable of modulating distinct physicochemical and structural properties.

  • N1-Position (Secondary Amine): This is the most accessible site for modification. Derivatization here directly impacts the molecule's basicity (pKa), lipophilicity, and hydrogen bonding potential. N-substituents can be tailored to fit into specific pockets of a biological target, introduce metabolic soft spots, or block unwanted metabolism.

  • C4-Position (Ketone): The carbonyl group is a key hydrogen bond acceptor. Its transformation into other functional groups, such as amines or alcohols, introduces new hydrogen bond donors and acceptors, significantly altering the compound's interaction profile.[5]

  • C3/C5-Positions (α-Carbons): Substitution at these positions can explore steric tolerance within a binding site and influence the conformational equilibrium of the piperidine ring, which often exists in a chair conformation.[6]

Below is a logical diagram illustrating the potential diversification points on the core scaffold.

SAR_Strategy cluster_derivatization Diversification Points cluster_modifications Resulting Modifications Core 2,6-Dimethylpiperidin-4-one (Core Scaffold) N1 N1 Position (Amine) Core->N1 C4 C4 Position (Ketone) Core->C4 C3_C5 C3/C5 Positions (α-Carbons) Core->C3_C5 N_Alkylation N-Alkylation / Arylation N1->N_Alkylation N_Acylation N-Acylation / Sulfonylation N1->N_Acylation Reductive_Amination Reductive Amination C4->Reductive_Amination Oximation Oximation / Etherification C4->Oximation Alpha_Alkylation α-Alkylation C3_C5->Alpha_Alkylation

Caption: Key diversification points on the 2,6-dimethylpiperidin-4-one scaffold.

Prerequisite: Neutralization of the Hydrochloride Salt

The starting material, this compound, is a salt. The protonated secondary amine is non-nucleophilic and must be neutralized to its free base form before attempting N-alkylation or N-acylation reactions. This is a critical and mandatory first step.

Protocol 0: Free Base Generation

  • Principle: An aqueous solution of a mild inorganic base is used to deprotonate the piperidinium chloride, rendering the free amine soluble in an organic solvent, while the resulting inorganic salts remain in the aqueous phase.

  • Reagents & Materials:

    • This compound

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Separatory funnel, round-bottom flask, rotary evaporator

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of starting material).

    • Transfer the solution to a separatory funnel.

    • Slowly add saturated NaHCO₃ solution while swirling until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

    • Extract the aqueous layer with DCM or EtOAc (3 x 15 mL per gram of starting material).

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting oil or solid is the free base, which should be used immediately or stored under an inert atmosphere.

  • Causality Insight: Using a mild base like NaHCO₃ is often sufficient and avoids potential side reactions like base-catalyzed self-condensation that could occur with stronger bases. DCM is an excellent solvent for extraction due to its high density and volatility.

Detailed Derivatization Protocols

The following protocols provide robust starting points for derivatization. Researchers should monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: N-Acylation of the Piperidine Nitrogen
  • Principle: This reaction forms a stable, neutral amide bond by reacting the nucleophilic secondary amine with an electrophilic acylating agent (an acyl chloride or anhydride) in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[7][8]

  • Reagents & Materials:

    • 2,6-Dimethylpiperidin-4-one (free base, 1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride) or anhydride (e.g., acetic anhydride) (1.1 - 1.2 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Dissolve the free base (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add TEA or DIPEA (1.5 eq) and stir the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride or anhydride (1.1 eq) dropwise. A precipitate of triethylammonium chloride may form.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours until completion is confirmed by TLC/LC-MS.

    • Workup: Quench the reaction with water. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Expert Insight: DIPEA is often preferred for more sensitive substrates as it is more sterically hindered and less nucleophilic than TEA. The 0 °C starting temperature helps control the initial exotherm of the reaction.

Protocol 2: N-Alkylation of the Piperidine Nitrogen
  • Principle: This reaction forms a new C-N bond via an Sₙ2 reaction between the nucleophilic amine and an alkyl halide.[9][10] An inorganic base is used to neutralize the acid formed during the reaction.

  • Reagents & Materials:

    • 2,6-Dimethylpiperidin-4-one (free base, 1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • Combine the free base (1.0 eq), K₂CO₃ (2.0 eq), and the alkyl halide (1.1 eq) in anhydrous MeCN or DMF.

    • Stir the suspension vigorously at room temperature or heat to 50-80 °C if the alkyl halide is less reactive.

    • Monitor the reaction for 4-24 hours.

    • Workup: Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts or DMF. Dry the organic layer and concentrate. Purify by flash chromatography.

  • Expert Insight: DMF is an excellent polar aprotic solvent that can accelerate Sₙ2 reactions but requires more rigorous removal during workup. Cs₂CO₃ is a stronger base and more soluble than K₂CO₃, which can sometimes improve reaction rates.

Protocol 3: Reductive Amination of the C4-Ketone
  • Principle: This is a powerful one-pot method to convert a ketone into a secondary or tertiary amine.[11][12] The ketone first condenses with a primary or secondary amine to form an iminium ion intermediate, which is then selectively reduced in situ by a hydride reagent.[5]

  • Reagents & Materials:

    • N-substituted 2,6-dimethylpiperidin-4-one (from Protocol 1 or 2) (1.0 eq)

    • Primary or secondary amine (e.g., aniline, morpholine) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic, ~0.1 eq, optional)

  • Step-by-Step Procedure:

    • Dissolve the piperidin-4-one starting material (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCM or DCE.

    • Add a catalytic amount of acetic acid to facilitate iminium ion formation (optional, but often beneficial).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

    • Stir at room temperature for 4-24 hours.

    • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purification: Purify via flash chromatography.

  • Causality Insight: NaBH(OAc)₃ is the reagent of choice for reductive aminations. It is a mild and selective reducing agent that reduces the electrophilic iminium ion much faster than the starting ketone, preventing reduction of the carbonyl group to an alcohol.[5]

Summary of Derivatization Strategies and Expected Outcomes

The choice of derivatization strategy should be guided by the specific hypotheses of the SAR campaign. The following table summarizes the key transformations and their impact on molecular properties.

Protocol Reaction Site Reagents Functional Group Introduced Impact on Physicochemical Properties
1: N-Acylation N1-AmineAcyl Chloride / Anhydride, BaseAmideRemoves basicity; adds H-bond acceptor; increases steric bulk.
2: N-Alkylation N1-AmineAlkyl Halide, BaseTertiary AmineRetains/modulates basicity; increases lipophilicity and steric bulk.
3: Reductive Amination C4-KetoneAmine, NaBH(OAc)₃Secondary/Tertiary AmineAdds a new basic center and H-bond donor/acceptor; increases flexibility.

Overall SAR Workflow Visualization

A successful SAR campaign integrates synthesis, purification, characterization, and biological testing in a cyclical process to drive lead optimization.

SAR_Workflow Start Core Scaffold (2,6-Dimethylpiperidin-4-one HCl) Synthesis Parallel Synthesis (Protocols 1-3) Start->Synthesis Library Diverse Compound Library (N-Acyl, N-Alkyl, C4-Amino) Synthesis->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify BioAssay Biological Screening (In Vitro Assays) Purify->BioAssay SAR_Analysis Data Analysis (Structure-Activity Relationship) BioAssay->SAR_Analysis Decision Decision Point: Optimize or New Scaffold? SAR_Analysis->Decision Decision->Synthesis Iterate & Optimize

Caption: A typical iterative workflow for an SAR study.

References

Synthesis of analgesic compounds from 2,6-Dimethylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Novel Analgesic Scaffolds from 2,6-Dimethylpiperidin-4-one Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine ring is a cornerstone pharmacophore in the development of potent analgesic agents, most notably exemplified by the morphinan alkaloids and the highly potent synthetic 4-anilidopiperidine opioids, such as fentanyl.[1][2] This guide provides a detailed technical framework for the synthesis of novel analgesic compounds utilizing this compound as a versatile and stereochemically rich starting material. The strategic introduction of dimethyl substituents on the piperidine core offers a pathway to modulate the conformational flexibility, metabolic stability, and receptor-binding profile of the resulting compounds compared to their non-methylated counterparts. This document outlines core synthetic strategies, including reductive amination and subsequent N-acylation/alkylation, supported by detailed, step-by-step laboratory protocols. We delve into the mechanistic rationale behind key transformations and provide guidelines for the characterization and validation of synthetic intermediates and final products, equipping researchers with the foundational knowledge to explore this promising chemical space for next-generation analgesics.

The Strategic Importance of the 2,6-Dimethylpiperidin-4-one Scaffold

The efficacy of many centrally-acting analgesics is intrinsically linked to the three-dimensional structure of the piperidine ring and its presentation of key pharmacophoric elements to the µ-opioid receptor.[3] The use of 2,6-dimethylpiperidin-4-one introduces several strategic advantages:

  • Conformational Restriction: The presence of methyl groups at the 2 and 6 positions restricts the conformational freedom of the piperidine ring. This can lock the molecule into a bioactive conformation, potentially increasing receptor affinity and selectivity. The stereochemistry of these methyl groups (cis vs. trans) is a critical design element, as it dictates the overall shape of the molecule.[4]

  • Metabolic Shielding: The methyl groups can sterically hinder adjacent sites from metabolic enzymes (e.g., Cytochrome P450s), potentially reducing the rate of metabolism and prolonging the compound's duration of action.[2]

  • Modulation of Lipophilicity: The addition of two methyl groups increases the lipophilicity of the scaffold, which can influence its ability to cross the blood-brain barrier and reach its target in the central nervous system.

The synthesis begins with the hydrochloride salt of 2,6-dimethylpiperidin-4-one, which must typically be neutralized to the free base form before proceeding with subsequent reactions.

Core Synthetic Strategy: A Modular Approach

The conversion of 2,6-dimethylpiperidin-4-one into potent analgesic compounds, particularly those of the 4-anilidopiperidine class, follows a logical and modular synthetic sequence. The primary transformations focus on the functionalization of the C4-ketone and the piperidine ring nitrogen (N1).

G cluster_0 Core Synthesis Workflow cluster_1 N1 and N4 Functionalization start 2,6-Dimethylpiperidin-4-one (Free Base) reductive_amination Reductive Amination (e.g., with Aniline) start->reductive_amination intermediate 4-Anilino-2,6-dimethylpiperidine reductive_amination->intermediate n_acylation N-Acylation (e.g., Propionyl Chloride) intermediate->n_acylation n_alkylation N-Alkylation (e.g., Phenethyl Bromide) intermediate->n_alkylation Alternative Sequence n_acylation->n_alkylation final_product Final Analgesic Compound (Fentanyl Analog) n_alkylation->final_product

Core workflow for synthesizing 4-anilidopiperidine analgesics.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The target compounds are potentially highly potent opioids and should be handled with extreme caution.

Protocol 1: Synthesis of 4-Anilino-2,6-dimethylpiperidine (Reductive Amination)

This protocol describes the conversion of the C4-ketone to a secondary amine, a crucial step in building the 4-anilidopiperidine core.[5]

  • Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose; it is mild, moisture-tolerant, and highly selective for the iminium ion over the ketone, minimizing side reactions.[6]

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Aniline (freshly distilled)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated solution of NaHCO₃ until the pH is ~8-9. Extract the aqueous layer three times with DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the 2,6-dimethylpiperidin-4-one free base (1.0 eq), aniline (1.1 eq), and DCE (or DCM) to make a ~0.2 M solution.

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed. Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking) to afford pure 4-anilino-2,6-dimethylpiperidine.

  • Validation: Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: N-Acylation of 4-Anilino-2,6-dimethylpiperidine

This step introduces the propanamide group, a key feature for high-affinity binding to the µ-opioid receptor in fentanyl-type molecules.[7]

Materials:

  • 4-Anilino-2,6-dimethylpiperidine (from Protocol 1)

  • Propionyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve 4-anilino-2,6-dimethylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the flask in an ice bath (0 °C).

  • Acylation: Add propionyl chloride (1.2 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield N-(2,6-dimethylpiperidin-4-yl)-N-phenylpropanamide.

  • Validation: Confirm the structure and purity of the acylated product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: N-Alkylation of the Piperidine Ring

The final step involves attaching a substituent to the piperidine nitrogen. A phenethyl group is commonly used in potent opioids to enhance analgesic activity.[6][8]

Materials:

  • N-(2,6-dimethylpiperidin-4-yl)-N-phenylpropanamide (from Protocol 2)

  • 2-Phenylethyl bromide (or tosylate)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the N-acylated intermediate (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous ACN.

  • Alkylation: Add 2-phenylethyl bromide (1.2 eq) to the suspension. Heat the reaction mixture to reflux (or ~60-80 °C if using DMF) and stir for 8-16 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the final compound by silica gel column chromatography to yield the target analgesic molecule.

  • Validation: Perform full characterization by ¹H NMR, ¹³C NMR, HRMS, and assess purity by HPLC.

Data Presentation and Characterization

The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization.

CompoundStepExpected Yield (%)Key ¹H NMR Signals (δ, ppm)Expected [M+H]⁺ (m/z)
4-Anilino-2,6-dimethylpiperidine165-857.20-6.60 (m, 5H, Ar-H), 3.60 (br s, 1H, NH), 2.90-2.70 (m, 2H, H-2/H-6), 1.15 (d, 6H, 2xCH₃)205.170
N-(2,6-dimethylpiperidin-4-yl)-N-phenylpropanamide270-907.40-7.10 (m, 5H, Ar-H), 4.50 (m, 1H, H-4), 2.85 (m, 2H, H-2/H-6), 1.95 (q, 2H, -CO-CH₂-), 1.10 (d, 6H, 2xCH₃), 0.95 (t, 3H, -CH₂-CH₃)261.212
Final Fentanyl Analog355-757.40-7.00 (m, 10H, Ar-H), 4.60 (m, 1H, H-4), 2.90-2.50 (m, 8H, H-2/H-6, 2x-CH₂-Ph, -N-CH₂-), 1.95 (q, 2H, -CO-CH₂-), 1.15 (d, 6H, 2xCH₃), 0.95 (t, 3H, -CH₂-CH₃)365.290

Mechanistic Insights: The Reductive Amination Pathway

Understanding the mechanism of the key bond-forming reaction is crucial for troubleshooting and optimization. The reductive amination pathway involves two distinct stages: the formation of an iminium ion and its subsequent reduction.

G cluster_0 Reductive Amination Mechanism Ketone R₂C=O (Piperidinone) Hemiaminal R₂C(OH)NHR' (Hemiaminal) Ketone->Hemiaminal + R'NH₂ Amine R'NH₂ (Aniline) Proton H⁺ Iminium [R₂C=NHR']⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O, +H⁺ FinalAmine R₂CH-NHR' (Final Product) Iminium->FinalAmine + [H]⁻ Reducer [H]⁻ (from NaBH(OAc)₃) Water H₂O

References

Application Notes and Protocols: 2,6-Dimethylpiperidin-4-one Hydrochloride as a Versatile Precursor for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The piperidine scaffold is a privileged structural motif in medicinal chemistry, found in a multitude of clinically approved drugs targeting a wide array of diseases.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a three-dimensional framework for precise interaction with biological targets.[1] Within the vast landscape of piperidine-containing compounds, those exhibiting antiviral activity are of significant interest.[3][4][5] This technical guide focuses on the strategic use of 2,6-dimethylpiperidin-4-one hydrochloride, a versatile and readily available starting material, for the development of novel antiviral drug candidates. We provide detailed protocols for key synthetic transformations, explain the rationale behind experimental choices, and illustrate how this precursor can be systematically modified to generate libraries of compounds for antiviral screening programs.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone in drug design, offering a stable, non-aromatic heterocyclic core that can be extensively functionalized.[2] In antiviral research, the piperidine moiety has been incorporated into agents targeting various viruses, including influenza and HIV.[3][6] Its utility lies in its role as a scaffold that can:

  • Orient functional groups in a specific spatial arrangement to optimize binding to viral enzymes or proteins.

  • Enhance pharmacokinetic properties (ADME) , as the nitrogen atom can be protonated at physiological pH, improving aqueous solubility.[1]

  • Provide metabolic stability , leading to improved drug half-life.[1]

This compound serves as an ideal starting point for building diverse molecular architectures. Its key reactive sites—the secondary amine and the C4-ketone—allow for orthogonal chemical modifications. The cis-dimethyl substitution pattern influences the conformational preference of the ring, often locking it into a chair conformation, which can be crucial for receptor binding and stereochemical control in subsequent reactions.[7][8]

Precursor Profile and Safe Handling

Before commencing any synthetic work, it is imperative to understand the properties and handling requirements of the precursor.

Physicochemical Data
PropertyValueSource
Chemical Name This compoundPubChem CID: 11040712
Synonyms cis-2,6-Dimethyl-4-piperidone hydrochloride-
CAS Number 5554-63-2-
Molecular Formula C₇H₁₄ClNOPubChem CID: 199821[9]
Molecular Weight 163.64 g/mol PubChem CID: 199821[9]
Appearance White to off-white crystalline powder-
Melting Point >200 °C (decomposes)-
Solubility Soluble in water and methanol-
Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

    • Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse.[12]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

Synthetic Pathways: From Precursor to Antiviral Candidate

The true power of 2,6-dimethylpiperidin-4-one lies in its capacity for divergent synthesis. The secondary amine at the N1 position and the ketone at the C4 position serve as primary handles for introducing molecular diversity.

G Precursor 2,6-Dimethylpiperidin-4-one (Hydrochloride Salt) N_Alkylation Pathway A: N-Alkylation / N-Arylation Precursor->N_Alkylation  Modify N1 Position C4_Modification Pathway B: C4-Ketone Modification (e.g., Reductive Amination) Precursor->C4_Modification  Modify C4 Position Library Diverse Library of Antiviral Candidates N_Alkylation->Library C4_Modification->Library

Caption: Divergent synthetic pathways from the precursor.

Protocol 1: N-Alkylation of the Piperidine Core

Scientific Rationale: N-substitution is a fundamental strategy in medicinal chemistry to explore the steric and electronic requirements of a binding pocket and to modulate the compound's overall lipophilicity and basicity.[13] By introducing various alkyl or aryl groups at the nitrogen, one can systematically probe structure-activity relationships (SAR). This protocol details a standard N-alkylation using an alkyl halide. The reaction requires a base to neutralize the HCl generated from the starting material and the HBr formed during the reaction, allowing the free amine to act as a nucleophile.

Experimental Workflow:

workflow1 start Start: Precursor & Solvent add_base Add Base (e.g., K₂CO₃) Stir to neutralize start->add_base add_alkyl_halide Add Alkyl Halide (R-X) Slowly at RT add_base->add_alkyl_halide react Heat Reaction (e.g., 60-80 °C) Monitor by TLC/LC-MS add_alkyl_halide->react workup Aqueous Work-up (Filter, Extract) react->workup purify Purification (Column Chromatography) workup->purify end End: Pure N-Alkylated Product purify->end

Caption: Workflow for the N-alkylation protocol.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
2,6-Dimethylpiperidin-4-one HCl163.641.00 g6.11
Benzyl Bromide (R-X)171.041.15 g (0.81 mL)6.72 (1.1 eq)
Potassium Carbonate (K₂CO₃)138.212.53 g18.33 (3.0 eq)
Acetonitrile (CH₃CN)-30 mL-

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 6.11 mmol).

  • Neutralization: Add anhydrous acetonitrile (30 mL) followed by powdered potassium carbonate (2.53 g, 18.33 mmol). Stir the suspension vigorously at room temperature for 30 minutes. Expert Insight: Using an excess of a solid base like K₂CO₃ ensures complete neutralization of the hydrochloride salt and the acid generated during the reaction. Acetonitrile is a polar aprotic solvent ideal for Sₙ2 reactions.[13]

  • Reagent Addition: Slowly add benzyl bromide (0.81 mL, 6.72 mmol) to the stirring suspension via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with acetonitrile (2 x 10 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure 1-benzyl-2,6-dimethylpiperidin-4-one.

Protocol 2: Reductive Amination of the C4-Ketone

Scientific Rationale: Reductive amination is one of the most powerful and widely used methods for forming C-N bonds in pharmaceutical synthesis.[14] It allows for the conversion of the C4-ketone into a primary, secondary, or tertiary amine, providing a critical anchor point for adding new pharmacophoric elements. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice because they are mild enough not to reduce the ketone starting material but are reactive enough to reduce the iminium intermediate.[15]

Experimental Workflow:

workflow2 start Start: N-Protected Piperidone & Primary Amine (R-NH₂) form_imine Mix in Solvent (e.g., MeOH) Add Acetic Acid (cat.) start->form_imine add_reductant Add Reductant (e.g., NaBH₃CN) Stir at RT form_imine->add_reductant react Reaction (12-24 hours) Monitor by TLC/LC-MS add_reductant->react quench Quench Reaction (e.g., add water) react->quench workup Aqueous Work-up (Adjust pH, Extract) quench->workup end End: Pure C4-Amino Product workup->end

Caption: Workflow for the reductive amination protocol.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
1-Benzyl-2,6-dimethylpiperidin-4-one217.311.00 g4.60
3-Aminopyridine94.110.48 g5.06 (1.1 eq)
Sodium Cyanoborohydride (NaBH₃CN)62.840.35 g5.52 (1.2 eq)
Methanol (MeOH)-25 mL-
Glacial Acetic Acid-0.3 mL(catalyst)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 1-benzyl-2,6-dimethylpiperidin-4-one (1.00 g, 4.60 mmol) and 3-aminopyridine (0.48 g, 5.06 mmol) in methanol (25 mL).

  • pH Adjustment: Add glacial acetic acid (0.3 mL) to catalyze the formation of the iminium ion. The optimal pH for this reaction is typically between 4 and 6.

  • Reductant Addition: Add sodium cyanoborohydride (0.35 g, 5.52 mmol) portion-wise over 5 minutes. Expert Insight: NaBH₃CN is stable in acidic conditions where the iminium ion is readily formed. Adding it in portions helps control any potential effervescence.[15]

  • Reaction: Stir the mixture at room temperature for 18 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water (10 mL).

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 1 M NaOH solution to adjust the pH to ~10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure 4-(pyridin-3-ylamino) substituted piperidine derivative.

Characterization Data

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

CompoundExpected ¹H NMR Signals (δ, ppm)Expected Mass (m/z)
1-Benzyl-2,6-dimethylpiperidin-4-one 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂-Ph), 2.50-2.80 (m, 4H, piperidine-H), 1.10 (d, 6H, -CH₃)[M+H]⁺ = 218.15
1-Benzyl-N-(pyridin-3-yl)-2,6-dimethylpiperidin-4-amine 8.0-8.5 (m, 2H, pyridine-H), 7.20-7.40 (m, 5H, Ar-H), 6.8-7.1 (m, 2H, pyridine-H), 3.65 (s, 2H, -CH₂-Ph), 3.20 (m, 1H, C4-H), 1.20 (d, 6H, -CH₃)[M+H]⁺ = 296.21

Conclusion

This compound is a cost-effective and highly adaptable precursor for the synthesis of novel antiviral agents. The orthogonal reactivity of its secondary amine and ketone functionalities allows for the systematic and efficient generation of large, structurally diverse compound libraries. The protocols detailed herein for N-alkylation and reductive amination represent robust and scalable methods that can be readily adapted by researchers in drug discovery. By leveraging this versatile chemical scaffold, scientists are well-equipped to develop the next generation of potent and specific antiviral therapeutics.

References

Application Notes and Protocols: A Guide to the Scale-up Synthesis of 2,6-Dimethylpiperidin-4-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2,6-dimethylpiperidin-4-one hydrochloride scaffold is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. Transitioning its synthesis from laboratory scale to industrial production presents a unique set of challenges that require careful consideration of reaction conditions, safety, and purification methods. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of this key intermediate. We will delve into the mechanistic rationale behind the chosen synthetic route, present a detailed, optimized protocol for large-scale production, and discuss critical aspects of process control and product purification.

Introduction: Strategic Importance and Scale-up Challenges

The piperidine ring is a fundamental structural motif in numerous pharmaceuticals and natural products.[1] Specifically, the 2,6-disubstituted piperidin-4-one framework serves as a versatile building block for a variety of bioactive molecules. The hydrochloride salt form enhances the compound's stability and handling properties, making it ideal for further synthetic transformations.

While several methods exist for the synthesis of piperidone derivatives, many are not amenable to large-scale production due to factors such as the use of hazardous reagents, low yields, or purification difficulties like column chromatography.[2][3] The primary challenges in scaling up the synthesis of this compound include:

  • Reaction Control: Managing the exothermic nature of condensation reactions.

  • Product Selectivity: Minimizing the formation of byproducts.

  • Isolation and Purification: Developing a scalable and efficient crystallization process to achieve high purity.

  • Safety: Handling flammable solvents and corrosive reagents in a large-scale setting.

This guide will focus on a modified Mannich-type reaction, which has been optimized for scalability, safety, and efficiency.

Retrosynthetic Analysis and Route Selection

A common and effective method for the synthesis of 2,6-disubstituted-4-piperidones is the Mannich reaction.[4] This involves the condensation of an aldehyde, a ketone, and an amine. For the synthesis of 2,6-dimethylpiperidin-4-one, a variation of this reaction using ethyl methyl ketone, an appropriate aldehyde, and ammonium acetate is often employed.

However, for a more direct and atom-economical approach on a larger scale, the condensation of acetone and ammonia in the presence of an acid catalyst has proven to be a viable route.[5][6] This method, while seemingly straightforward, requires careful optimization of reaction parameters to maximize the yield of the desired product and minimize the formation of oligomeric byproducts.

Optimized Scale-up Synthesis Protocol

This protocol details the synthesis of this compound, which can be adapted for various derivatives by modifying the starting materials.

Reagents and Materials
ReagentMolar Mass ( g/mol )Quantity (for 1 kg product)MolesNotes
Acetone58.083.5 L (~2.76 kg)47.5ACS grade or higher
Ammonia (gas)17.03~230 g13.5Anhydrous
Ammonium Chloride53.4970 g1.31Catalyst
Sodium Hydroxide (50% aq. soln.)40.00100 g1.25For neutralization
Hydrochloric Acid (conc.)36.46As required-For salt formation
Ethanol46.07As required-For crystallization
Step-by-Step Procedure
  • Reaction Setup: In a suitable pressure reactor (autoclave), charge acetone (3.5 L) and ammonium chloride (70 g).

  • Ammonia Addition: Cool the reactor to 0-5 °C and slowly introduce anhydrous ammonia gas (230 g) while maintaining the temperature.

  • Reaction: Seal the reactor and heat to 60-65 °C. Maintain this temperature for 6-8 hours. The pressure will increase during the reaction; monitor it closely.[5]

  • Cooling and Neutralization: After the reaction is complete, cool the reactor to ambient temperature. Carefully add a 50% aqueous solution of sodium hydroxide (100 g) and stir for 30 minutes.[5]

  • Phase Separation: Allow the mixture to settle and separate the lower aqueous layer.

  • Solvent Removal: The upper organic layer, containing the product, is subjected to distillation to remove unreacted acetone.

  • Crude Product Isolation: The residue after distillation is the crude 2,6-dimethylpiperidin-4-one.

  • Salt Formation: Dissolve the crude product in a minimal amount of ethanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic (pH 2-3).

  • Crystallization and Isolation: The hydrochloride salt will precipitate. Allow the crystallization to proceed at a low temperature for several hours to maximize the yield.[2] Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove impurities.[7] Dry the crystals under vacuum to obtain the final product.

Process Workflow and Control

The following diagram illustrates the key stages of the scale-up synthesis process.

Scale_Up_Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge Acetone & NH4Cl B Introduce Ammonia Gas (0-5 °C) A->B C Heat to 60-65 °C (6-8h) Monitor Pressure B->C D Cool to RT & Neutralize (NaOH) C->D Reaction Complete E Separate Aqueous Layer D->E F Distill Unreacted Acetone E->F G Crude Product F->G H Dissolve in Ethanol G->H I HCl Addition (Salt Formation) H->I J Crystallization (Low Temp) I->J K Vacuum Filtration J->K L Wash with Cold Ethanol K->L M Dry Under Vacuum L->M N Final Product: 2,6-Dimethylpiperidin-4-one HCl M->N

Caption: Workflow for the scale-up synthesis of 2,6-dimethylpiperidin-4-one HCl.

Purification and Characterization

Crystallization is a critical step for obtaining a high-purity product on a large scale.[2] The choice of solvent is crucial; ethanol is often a good choice for piperidone derivatives. The cooling rate during crystallization should be controlled to ensure the formation of well-defined crystals and to minimize the trapping of impurities.

Analytical Characterization:

  • Melting Point: To determine the purity of the final product.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To assess the purity and identify any impurities.

Safety and Handling

  • Piperidines: These compounds can be flammable and may react with other chemicals. They should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Respirators may be necessary in poorly ventilated areas.[8]

  • Grounding: Use proper grounding procedures to avoid static electricity buildup, especially during the transfer of flammable solvents.[9]

  • Pressure Reactions: Autoclaves should be regularly inspected and operated by trained personnel.

Troubleshooting

IssuePossible CauseRecommended Action
Low YieldIncomplete reactionEnsure proper reaction time and temperature. Check the quality of reagents.
Oily ProductImpurities preventing crystallizationRe-dissolve in a minimal amount of hot solvent and cool slowly. Consider a different crystallization solvent.
Discolored ProductPresence of impuritiesTreat the solution with activated charcoal before crystallization.

Conclusion

The successful scale-up synthesis of this compound derivatives is achievable through careful optimization of reaction conditions and a robust purification strategy. The protocol outlined in this guide provides a solid foundation for the large-scale production of this important pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers and drug development professionals can efficiently and safely produce high-quality material for their downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dimethylpiperidin-4-one Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,6-dimethylpiperidin-4-one hydrochloride. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this critical intermediate. The guidance herein is synthesized from established crystallization principles and specific literature data on piperidin-4-one derivatives.

Core Principles of Recrystallization

Recrystallization is a fundamental purification technique for solid compounds.[1][2] Its success relies on the principle of differential solubility: a carefully selected solvent should dissolve the target compound sparingly or poorly at room temperature but readily at an elevated temperature.[3][4] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Ideally, impurities remain dissolved in the cold solvent (mother liquor) and are removed during filtration.[5][6]

The formation of a crystalline lattice is an ordered process that tends to exclude molecules that do not fit perfectly, i.e., impurities. Slow cooling generally promotes the growth of larger, purer crystals, whereas rapid cooling can cause impurities to be trapped within the crystal structure.[6][7]

Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[4] For this compound, its salt form increases its polarity compared to the free base. This suggests that polar solvents will be more effective. A review of piperidin-4-one derivatives shows that ethanol is a very common and effective solvent for their recrystallization.[1][2][8] Other solvent systems, including mixed solvents, have also been successfully employed.[1]

Key criteria for a suitable solvent:

  • High solubility at high temperature and low solubility at low temperature. This is the driving force for crystallization.[3]

  • Impurities should be either highly soluble or highly insoluble. If impurities are highly soluble, they remain in the mother liquor. If they are insoluble, they can be removed via hot gravity filtration.[4]

  • The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the compound from "oiling out".[6]

  • The solvent must not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for Initial Screening
Solvent/SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol (95% or Absolute) 78Polar ProticWidely cited as a successful solvent for a broad range of piperidin-4-one derivatives.[1] A good first choice for screening.
Methanol 65Polar ProticSimilar to ethanol but more volatile. May show different solubility characteristics.[1]
Isopropanol 82Polar ProticA slightly less polar alcohol that can be effective.
Acetonitrile 82Polar AproticA moderately polar aprotic solvent reported for some piperidin-4-one crystal structures.[1]
Ethanol/Ethyl Acetate ~77 (azeotrope)MixedA two-solvent system can be effective if a single solvent is not ideal.[1] Ethyl acetate acts as the "anti-solvent."
Methanol/Dichloromethane ~40MixedA reported solvent system for some derivatives, useful for compounds with moderate polarity.[1]

Experimental Protocols

Safety is paramount. 2,6-Dimethylpiperidin-4-one and its hydrochloride salt should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] All heating should be performed using a steam bath or a heating mantle in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)

This is the most direct method and should be attempted first.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point.

  • Add Hot Solvent: Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring and heating, until the solid just dissolves. It is crucial to use the minimum amount of near-boiling solvent to ensure a good recovery.[3][5]

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, particulates) are present, or if the solution is colored and requires decolorizing carbon, a hot gravity filtration is necessary. To prevent premature crystallization, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming pure crystals.[6] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimum amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[3][5] Using solvent that is not chilled will redissolve some of your product, reducing the yield.[5]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter, followed by drying in a vacuum oven.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Crude Crude Solid in Flask Dissolve Dissolve Solid in MINIMUM Hot Solvent Crude->Dissolve Add solvent portions Solvent Boiling Solvent Solvent->Dissolve HotFilter Hot Gravity Filtration (If Insoluble Impurities) Dissolve->HotFilter Yes Cool Slow Cooling & Crystallization Dissolve->Cool No HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with ICE-COLD Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Guide

Q1: My compound has "oiled out," forming liquid droplets instead of crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[6] This is undesirable because the oil often traps impurities.[11]

  • Probable Cause 1: Solution is supersaturated at too high a temperature. The boiling point of your solvent may be higher than the melting point of your compound, or impurities are depressing the melting point significantly.

  • Solution 1: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% more) to decrease the saturation point.[7] Then, allow it to cool much more slowly. Vigorous stirring during the cooling phase can sometimes help.

  • Probable Cause 2: The cooling rate is too fast.

  • Solution 2: Insulate the flask to ensure a very slow cooling rate. This gives molecules more time to orient themselves into a crystal lattice.

  • Probable Cause 3: Inappropriate solvent.

  • Solution 3: If the problem persists, the solvent may be unsuitable. Recover the compound by evaporating the solvent and attempt the recrystallization again with a different, lower-boiling point solvent or a mixed solvent system.

Q2: After cooling, no crystals have formed. What's wrong?

Answer: This is a common issue known as supersaturation, where the solute remains dissolved even though the concentration is above its saturation point at that temperature.[5]

  • Probable Cause 1: The solution is not sufficiently supersaturated. You may have used too much solvent during the dissolution step.[5]

  • Solution 1: Reheat the solution and boil off some of the solvent (typically 10-20%) to increase the compound's concentration.[7] Then, allow it to cool again.

  • Probable Cause 2: Lack of a nucleation site for crystal growth.

  • Solution 2: Induce Crystallization.

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[5][7] The microscopic scratches provide a surface for nucleation.

    • Seeding: Add a tiny "seed" crystal of the crude or pure compound to the solution.[5][11] This provides a template for crystal growth.

    • Extreme Cooling: As a last resort, cool the solution in a dry ice/acetone bath, but be aware this can cause rapid precipitation and may trap impurities.[11]

Q3: My final yield is very low. How can I improve it?

Answer: A low yield indicates a loss of product during the procedure.

  • Probable Cause 1: Too much solvent was used. This is the most common reason. Even when cold, the solvent will dissolve some product. Using an excessive amount means a significant portion of your compound will remain in the mother liquor.[5]

  • Solution 1: Always use the absolute minimum amount of boiling solvent required to dissolve the solid.

  • Probable Cause 2: Premature filtration or insufficient cooling. The solution was not cooled long enough or to a low enough temperature, leaving product dissolved.

  • Solution 2: Ensure the solution is cooled to room temperature before moving to an ice bath, and leave it in the ice bath for at least 15-20 minutes to maximize precipitation.

  • Probable Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, will dissolve the product off the filter paper.[5]

  • Solution 3: Use a minimal volume of ice-cold solvent for the wash step.

Visualization of the Troubleshooting Logicdot

Troubleshooting_Logic Start Observe Issue During Recrystallization OilingOut Observation: 'Oiling Out' Start->OilingOut NoCrystals Observation: No Crystals Form Start->NoCrystals LowYield Observation: Low Yield Start->LowYield Sol1 Solution: 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool slowly. OilingOut->Sol1 Sol2 Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off excess solvent & re-cool. NoCrystals->Sol2 Sol3 Solution: 1. Use MINIMUM boiling solvent. 2. Ensure complete cooling. 3. Wash with MINIMUM ice-cold solvent. LowYield->Sol3

References

Technical Support Center: Synthesis of 2,6-Dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Dimethylpiperidin-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, minimize impurity formation, and ensure the integrity of your final product.

The synthesis of substituted piperidin-4-ones is a cornerstone of medicinal chemistry, providing scaffolds for numerous therapeutic agents.[1][2] The reaction to form 2,6-Dimethylpiperidin-4-one, typically a variation of the Mannich condensation, involves the reaction of acetone and ammonia. While seemingly straightforward, the self-reactivity of acetone and the multiple potential reaction pathways with ammonia can lead to a variety of side products. This guide will address the most common issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture turns yellow and I'm isolating a significant amount of an unsaturated ketone impurity. What is it and how can I prevent it?

Answer: This is a classic sign of acetone self-condensation, leading to the formation of Mesityl Oxide and, to a lesser extent, Phorone .

  • Identity of Side Products:

    • Mesityl Oxide (4-methyl-3-penten-2-one): A colorless to light-yellow liquid with a peppermint-like odor. It is formed from the acid- or base-catalyzed aldol condensation of two acetone molecules to form diacetone alcohol, which then readily dehydrates.[3][4][5][6]

    • Phorone (2,6-dimethyl-2,5-heptadien-4-one): A yellow crystalline solid with a geranium-like odor.[7] It results from the condensation of a third acetone molecule with mesityl oxide.[7][8]

  • Causality of Formation: These side reactions are often favored by elevated temperatures and high concentrations of the catalyst before the introduction of ammonia. The initial aldol condensation is an equilibrium process, but the subsequent dehydration to mesityl oxide is often irreversible under the reaction conditions, driving the formation of these impurities.[3][9]

  • Troubleshooting and Prevention:

    • Temperature Control: Maintain a low reaction temperature (0-10 °C) during the initial mixing of acetone and the catalyst. This disfavors the dehydration of the diacetone alcohol intermediate.[10]

    • Order of Addition: Introduce ammonia early in the reaction sequence. The presence of the amine can intercept the acetone enolate and drive the reaction toward the desired Mannich-type condensation rather than self-condensation.

    • Stoichiometry: Use a moderate excess of ammonia relative to acetone. This ensures that the reactive intermediates formed from acetone are more likely to react with ammonia than with another acetone molecule.

FAQ 2: My final product is contaminated with a piperidinone isomer, 2,2,6,6-tetramethylpiperidin-4-one. Why is this forming instead of my desired product?

Answer: The formation of Triacetonamine (2,2,6,6-tetramethylpiperidin-4-one) is arguably the most common and significant side reaction in this synthesis.[11][12] Its formation represents a competing reaction pathway that can dominate if conditions are not carefully controlled.

  • Mechanism of Formation: Triacetonamine is not formed directly. The reaction proceeds through the formation of phorone (as described in FAQ 1), which then undergoes a conjugate addition with ammonia, followed by an intramolecular cyclization to yield the six-membered ring.[7][13][14]

  • Why it Competes with Your Synthesis: The synthesis of the desired 2,6-dimethylpiperidin-4-one relies on a double Mannich reaction where ammonia reacts with two molecules of acetone to form an intermediate that then condenses with a third molecule of acetone. The triacetonamine pathway, however, is driven by the bulk self-condensation of acetone into phorone first.

  • Troubleshooting and Prevention:

    • Avoid High Temperatures: Conditions that favor phorone production (high heat, strong acid catalysts) will inevitably lead to higher yields of triacetonamine.[15]

    • Catalyst Choice: The use of certain catalysts, such as calcium chloride or specific ion-exchange resins, has been reported to influence the product distribution.[12][16] While many acidic catalysts can be used, ammonium chloride itself can serve as both a catalyst and the ammonia source, helping to control the pH and favor the direct Mannich pathway.

    • Molar Ratios: A carefully controlled molar ratio of acetone to ammonia is critical. An excess of acetone can promote self-condensation, leading to the phorone/triacetonamine pathway.[12]

Visualizing the Competing Reaction Pathways

The following diagram illustrates the critical branch point in the synthesis. The desired pathway leads to 2,6-Dimethylpiperidin-4-one, while the competing pathway proceeds through acetone self-condensation to form mesityl oxide, phorone, and ultimately the isomeric side product, triacetonamine.

ReactionPathways Acetone Acetone + NH3 DAA Diacetone Alcohol Acetone->DAA Self-Condensation Mannich_Intermediate Mannich Intermediate Acetone->Mannich_Intermediate Mannich Reaction MO Mesityl Oxide DAA->MO Dehydration Phorone Phorone MO->Phorone + Acetone Triacetonamine Side Product: 2,2,6,6-Tetramethyl- piperidin-4-one Phorone->Triacetonamine + NH3 Cyclization TargetProduct Desired Product: 2,6-Dimethyl- piperidin-4-one Mannich_Intermediate->TargetProduct + Acetone Cyclization

Caption: Competing pathways in the synthesis of 2,6-Dimethylpiperidin-4-one.

FAQ 3: My final hydrochloride product is difficult to purify. What is an effective protocol for removing these side products?

Answer: Purification is best achieved by exploiting the differences in basicity and polarity between the desired product and the common impurities, followed by crystallization of the hydrochloride salt.

  • Rationale: Mesityl oxide and phorone are neutral, non-basic impurities and can be removed with a standard acid-base extraction. Triacetonamine is basic, like the desired product, but its hydrochloride salt may have different solubility properties.

  • Experimental Protocol: Purification by Extraction and Recrystallization

    • Initial Workup (Post-Reaction): a. Cool the reaction mixture in an ice bath. b. Carefully neutralize the mixture with a base (e.g., 30% NaOH solution) to a pH of ~10-11. This converts the desired product hydrochloride and any triacetonamine hydrochloride into their free base forms. c. Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The free bases will move to the organic layer, leaving inorganic salts behind.

    • Removal of Neutral Impurities: a. Combine the organic extracts. b. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic piperidinones, pulling them back into the aqueous layer as hydrochloride salts, while neutral impurities like mesityl oxide and phorone remain in the organic layer. c. Separate the layers and discard the organic phase.

    • Isolation and Recrystallization: a. Take the acidic aqueous layer containing the purified product and basify again with NaOH to pH ~10-11. b. Extract again with an organic solvent to isolate the pure free base. c. Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. d. Dissolve the resulting free base oil/solid in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). e. Add ethereal HCl or concentrated HCl dropwise with stirring until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate. f. Cool the mixture in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, wash with a small amount of cold ether, and dry in a vacuum oven.[17] For further purity, this product can be recrystallized from a solvent system like ethanol/ether.[18]

Side Product Data Summary

For quick identification, the physical properties of the target product and key side products are summarized below.

CompoundIUPAC NameMolar Mass ( g/mol )AppearanceBoiling Point (°C)Melting Point (°C)
Target Product 2,6-Dimethylpiperidin-4-one127.19[19]---
Side Product 1 Mesityl Oxide98.14Colorless to yellow liquid[3]129-131[10]-52
Side Product 2 Phorone138.21[7]Yellow crystalline solid[7]198-199[7]28[7]
Side Product 3 Triacetonamine155.24[11]Colorless low-melting solid[11]205[11]43[11]

References

Technical Support Center: Stereoselectivity in 2,6-Dimethylpiperidin-4-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of stereoselective reactions involving 2,6-dimethylpiperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. The inherent chirality and conformational dynamics of the 2,6-disubstituted piperidinone ring present unique challenges and opportunities in controlling stereochemical outcomes.

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design highly stereoselective transformations.

Frequently Asked Questions (FAQs)
FAQ 1: Reduction of the C4-Ketone - How can I selectively synthesize the cis- or trans-2,6-dimethylpiperidin-4-ol?

Question: I am reducing 2,6-dimethylpiperidin-4-one and obtaining a mixture of diastereomeric alcohols. How can I control the reaction to favor either the cis (equatorial-OH) or the trans (axial-OH) isomer?

Answer: Controlling the stereochemical outcome of the C4-ketone reduction is a classic challenge governed by the principles of steric approach control and torsional strain. The two methyl groups at the C2 and C6 positions dictate the most likely conformation of the piperidine ring and sterically hinder the faces of the carbonyl group.

The Underlying Principle: Axial vs. Equatorial Attack The diastereoselectivity of the reduction depends on whether the hydride nucleophile attacks from the axial or equatorial face of the ketone.

  • Axial Attack: The hydride approaches from the top or bottom face, parallel to the principal axis of the ring. This pathway is sterically hindered by the axial hydrogens at C2 and C6. This leads to the formation of the equatorial alcohol (cis-isomer) .

  • Equatorial Attack: The hydride approaches from the side, along the "equator" of the ring. This pathway is less sterically hindered by the ring itself but can be influenced by the bulk of the reducing agent. This leads to the formation of the axial alcohol (trans-isomer) .

Generally, small, unhindered reducing agents (e.g., NaBH₄) can attack from either face, often leading to mixtures, while bulky, sterically demanding reducing agents are forced to attack from the less hindered equatorial face, leading to higher selectivity for the axial alcohol.

Troubleshooting Protocol: Diastereoselective Ketone Reduction

  • Define the Target Isomer:

    • For the cis (equatorial-OH) isomer , aim for axial attack. This is challenging due to steric hindrance.

    • For the trans (axial-OH) isomer , aim for equatorial attack. This is generally more straightforward.

  • Select the Appropriate Reducing Agent: The choice of hydride source is the most critical factor.[1]

    ReagentTypical SelectivityRationale & Comments
    Sodium Borohydride (NaBH₄)Low selectivity (mixture)A small, highly reactive hydride source that can attack from both axial and equatorial faces. The ratio is highly sensitive to solvent and temperature.
    Lithium Aluminum Hydride (LAH)Moderate selectivity for transMore reactive than NaBH₄, but still relatively small, often yielding mixtures favoring the thermodynamically more stable product after workup.
    L-Selectride® (Lithium tri-sec-butylborohydride)High selectivity for trans (axial-OH)A very bulky hydride source. The three sec-butyl groups effectively block the axial face, forcing an equatorial attack.
    K-Selectride® (Potassium tri-sec-butylborohydride)High selectivity for trans (axial-OH)Similar to L-Selectride but often provides even higher selectivity due to the larger potassium cation.
  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., to -78 °C) is crucial for enhancing selectivity. It increases the energy difference between the competing transition states, favoring the lower-energy pathway.

    • Solvent: Aprotic, non-coordinating solvents like THF or diethyl ether are standard. The choice of solvent can influence the aggregation state and reactivity of the reducing agent.

Diagram: Hydride Attack on 2,6-Dimethylpiperidin-4-one

G cluster_axial Axial Attack cluster_equatorial Equatorial Attack a1 Bulky Hydride (L-Selectride) a2 Equatorial Attack Favored a1->a2 a3 Forms trans-Alcohol (Axial OH) a2->a3 e1 Small Hydride (NaBH4) e2 Mixture of Axial/Equatorial Attack e1->e2 e3 Forms Mixture of cis/trans Alcohols e2->e3 start 2,6-Dimethylpiperidin-4-one start->a1 Steric Hindrance start->e1 Less Steric Control

Caption: Logical flow for selecting a reducing agent based on the desired alcohol isomer.

FAQ 2: Asymmetric α-Alkylation - How can I control stereochemistry at the C3/C5 position?

Question: I am trying to perform an alkylation adjacent to the carbonyl group, but I'm getting poor diastereoselectivity. How can I introduce an alkyl group at the C3 (or C5) position with high stereocontrol?

Answer: Stereoselective α-alkylation requires control over the formation of the enolate and the subsequent facial selection of the electrophile's approach. The existing stereocenters at C2 and C6 provide some inherent diastereoselectivity, but for high levels of control, especially for enantioselectivity, the use of a chiral auxiliary is the most reliable strategy.[2][3]

The Underlying Principle: Chiral Auxiliaries A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate (in this case, to the piperidine nitrogen) to direct the stereochemical course of a reaction. The auxiliary creates a sterically defined environment that forces the enolate to adopt a specific conformation and blocks one of its faces, guiding the incoming electrophile to the other. Evans' oxazolidinones and pseudoephedrine are common and effective auxiliaries for this purpose.[2]

Experimental Workflow: Asymmetric α-Alkylation using an Evans Auxiliary

This protocol outlines the key steps for a highly diastereoselective alkylation.

  • Attachment of Chiral Auxiliary: React the secondary amine of 2,6-dimethylpiperidin-4-one with a suitable chiral auxiliary precursor, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone acyl chloride, to form the N-acyloxazolidinone.

  • Diastereoselective Enolate Formation:

    • Cool the solution of the substrate to -78 °C under an inert atmosphere (e.g., Argon).

    • Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to deprotonate the α-carbon and form the lithium or sodium enolate. The geometry of the enolate is directed by the chiral auxiliary.

  • Electrophilic Quench:

    • Add the electrophile (e.g., methyl iodide, benzyl bromide) to the cold enolate solution. The bulky auxiliary will shield one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered face.

    • Allow the reaction to proceed at low temperature before slowly warming to room temperature.

  • Cleavage of the Auxiliary:

    • After the alkylation is complete and the product is purified, the chiral auxiliary must be removed. This is typically achieved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the α-alkylated piperidinone. The auxiliary can often be recovered and reused.[2]

Diagram: Asymmetric Alkylation Workflow

G sub 2,6-Dimethylpiperidin-4-one (Substrate) couple 1. Couple Auxiliary to Nitrogen sub->couple aux Chiral Auxiliary (e.g., Evans Oxazolidinone) aux->couple enolate 2. Form Diastereoselective Enolate (LDA, -78 °C) couple->enolate alkylate 3. Add Electrophile (R-X) enolate->alkylate product_aux α-Alkylated Product with Auxiliary alkylate->product_aux cleave 4. Cleave Auxiliary (e.g., LiOH/H2O2) product_aux->cleave final_product Enantiomerically Enriched α-Alkylated Piperidinone cleave->final_product recycle Recovered Chiral Auxiliary cleave->recycle

Caption: Step-by-step workflow for asymmetric α-alkylation using a chiral auxiliary.

FAQ 3: My reaction gives poor stereoselectivity. What are the first things to check?

Question: I'm not using a chiral auxiliary, and my reaction (e.g., reduction, Grignard addition) is resulting in a nearly 1:1 mixture of diastereomers. What general parameters can I adjust to improve the diastereomeric ratio (d.r.)?

Answer: Achieving good stereoselectivity without a dedicated chiral director relies on amplifying the subtle steric and electronic differences between the competing reaction pathways. Here is a troubleshooting checklist to enhance selectivity.

Troubleshooting Checklist for Poor Diastereoselectivity:

  • Lower the Reaction Temperature: This is the most effective and easiest parameter to change. Reducing the temperature from room temperature to 0 °C, -40 °C, or even -78 °C dramatically increases the selectivity of most reactions. Lower thermal energy makes it more difficult for the reaction to overcome the higher activation barrier of the less-favored pathway.

  • Change the Solvent: The polarity and coordinating ability of the solvent can influence the transition state.

    • Polar Aprotic Solvents (THF, Et₂O): Generally good for organometallic reactions.

    • Non-polar Solvents (Toluene, Hexane): Can sometimes increase selectivity by promoting aggregation of reagents.

    • Coordinating Solvents (DME): Can alter the reactivity of metal cations (e.g., Li⁺, Mg²⁺), which may influence the transition state geometry.

  • Vary the Reagent's Steric Bulk:

    • To Improve Selectivity: Switch to a much larger (more sterically hindered) reagent. For example, if NaBH₄ gives a poor ratio, try L-Selectride. If methylmagnesium bromide is unselective, try tert-butylmagnesium bromide (if chemically feasible).

    • To Reverse Selectivity: In some cases, a very small reagent might favor a different pathway.

  • Modify the N-Substituent: The group on the piperidine nitrogen can have a profound impact on the ring's conformation and the steric environment around the reactive site.

    • Increase Steric Bulk: Changing an N-H or N-Me to a bulky N-benzyl (Bn) or N-Boc group can lock the ring into a more rigid conformation, potentially leading to better facial selectivity.

    • Introduce a Coordinating Group: An N-substituent with a chelating atom (e.g., N-CH₂CH₂OMe) can coordinate with the metal cation of the reagent (like in a Grignard reaction), forcing the reaction to proceed through a rigid, cyclic transition state that favors a single stereoisomer.

  • Consider a Different Metal Cation: The nature of the counter-ion can influence reactivity and selectivity. For example, in enolate chemistry, lithium (Li⁺), sodium (Na⁺), and potassium (K⁺) enolates can have different aggregation states and geometries, leading to different selectivities. Similarly, switching from a Grignard reagent (Mg²⁺) to an organolithium (Li⁺) or organozinc (Zn²⁺) reagent can alter the outcome.[4]

References

Stability of 2,6-Dimethylpiperidin-4-one hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dimethylpiperidin-4-one Hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and experimenting with this compound. We will delve into its stability profile across various solvents, address common experimental challenges, and offer robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid hydrochloride salt should be stored in a tightly sealed container in a dry, cool, and well-ventilated location.[1][2] Refrigeration is recommended.[1] The primary concerns for the solid compound are moisture and exposure to incompatible materials. Avoid strong bases, strong oxidizing agents, and strong reducing agents.[1] Exposure to moist air or water can compromise the integrity of the hydrochloride salt.[1]

Q2: How does the hydrochloride salt form contribute to the compound's stability?

A2: The hydrochloride salt form significantly enhances the stability of the parent amine, 2,6-Dimethylpiperidin-4-one. The protonation of the secondary amine nitrogen atom protects it from participating in unwanted side reactions, such as oxidation or acting as a nucleophile. This protonation makes the lone pair of electrons on the nitrogen less available, thereby increasing the compound's shelf life and stability, especially under oxidative stress conditions.[3]

Q3: Which solvents are recommended for preparing stock solutions, and what is the expected stability?

A3: The choice of solvent is critical and depends on the intended downstream application and required storage duration. As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents.

  • Recommended (Short-term, <24 hours):

    • Deionized Water: Ideal for many biological assays. Solutions should be prepared fresh daily. The pH of the resulting solution will be acidic, which generally favors stability.

    • Methanol/Ethanol: Suitable for many organic reactions and analytical sample preparation. These solutions should also be used shortly after preparation.

  • Use with Caution (Potential for Reactivity):

    • Polar Aprotic Solvents (e.g., DMSO, DMF): While often used for creating high-concentration stock solutions, these can be problematic.[4] DMSO can be hygroscopic and may contain trace water, which can affect stability over time. Furthermore, residual basicity in DMF could potentially deprotonate the hydrochloride salt, freeing the more reactive parent amine. If using these solvents, store solutions in small aliquots at -20°C or -80°C and use a fresh aliquot for each experiment.

Q4: What are the primary degradation pathways for this molecule in solution?

A4: The structure of 2,6-Dimethylpiperidin-4-one contains two key functional groups: a secondary amine and a ketone. Degradation can occur at either site.

  • Reactions involving the Amine: If the hydrochloride salt is neutralized by a basic solvent or contaminant, the resulting free secondary amine can be susceptible to oxidation, forming N-oxides or other degradation products.[3]

  • Reactions involving the Ketone: The ketone functionality can participate in various reactions. The most common is likely self-condensation (e.g., Aldol condensation) if basic conditions are present, leading to the formation of dimers or oligomers.

  • Hydrolysis: While the core piperidinone ring is generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to ring-opening, though this is less common under typical experimental conditions.[5]

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Q1: I prepared a stock solution in DMSO, and after a week at 4°C, I see several new, smaller peaks in my LC-MS analysis. What happened?

A1: This is a common issue when storing amine hydrochloride salts in aprotic solvents like DMSO. Several factors could be at play:

  • Deprotonation: Trace impurities (e.g., water, residual bases) in the DMSO may have been sufficient to neutralize the hydrochloride, generating the free amine.

  • Degradation of Free Amine: Once the free amine is formed, it is more susceptible to oxidation or self-condensation reactions, leading to the new peaks you observe.

  • Solvent Interaction: The compound might be reacting slowly with the solvent itself or impurities within it.

Solution Path:

  • Always use high-purity, anhydrous DMSO.

  • Prepare smaller, single-use aliquots of your stock solution and store them at -80°C to minimize degradation.

  • For maximum stability, consider preparing the stock solution fresh for each set of experiments.

Below is a decision tree to help diagnose unexpected analytical results.

G start Unexpected Peaks in Analysis? check_blank Run a solvent blank. Are peaks present? start->check_blank solvent_issue Issue is with solvent or system. Source new solvent, clean system. check_blank->solvent_issue Yes compound_issue Peaks are compound-related. Consider degradation. check_blank->compound_issue No fresh_vs_old Analyze a freshly prepared solution. Are peaks still present? compound_issue->fresh_vs_old storage_q How was the solution stored? (Solvent, Temp, Duration) aprotic_solvent Aprotic Solvent (DMSO, DMF)? storage_q->aprotic_solvent protic_solvent Protic Solvent (Water, MeOH)? storage_q->protic_solvent fresh_vs_old->storage_q No solid_issue Original solid material may be impure. Re-characterize starting material. fresh_vs_old->solid_issue Yes storage_degradation Degradation occurred during storage. Optimize storage (aliquot, -80°C) and solvent choice. aprotic_path High risk of deprotonation & oxidation. Switch to protic solvent if possible or prepare fresh. aprotic_solvent->aprotic_path protic_path Check pH. If basic, risk of condensation. Ensure solution is acidic. protic_solvent->protic_path aprotic_path->storage_degradation protic_path->storage_degradation

Caption: Troubleshooting workflow for unexpected analytical results.

Q2: My aqueous solution of the compound turned slightly yellow after being left on the bench overnight. Is it still usable?

A2: A color change, typically to yellow or brown, is often an indicator of oxidation. This is more likely to occur if the solution is exposed to light and air, especially if the pH is not sufficiently acidic. While the concentration of the parent compound may not have changed dramatically, the presence of these new chromophoric impurities could interfere with sensitive downstream applications (e.g., fluorescence-based assays). For quantitative and sensitive experiments, it is strongly recommended to discard the colored solution and prepare a fresh batch.

Experimental Protocols & Data

To ensure the highest data quality, we provide the following stability guidelines and a protocol for you to assess stability under your specific experimental conditions.

Table 1: Solvent Stability Quick Reference Guide
Solvent ClassExample SolventsRecommended UseKey Considerations
Polar Protic Water, Methanol, EthanolHighly Recommended Prepare fresh daily. The inherent acidity of the hydrochloride salt in these solvents promotes stability.
Polar Aprotic DMSO, DMF, AcetonitrileUse with Caution Potential for deprotonation and subsequent degradation.[4] Use high-purity anhydrous grade. Prepare as concentrated stocks, aliquot, and store at -80°C.
Non-Polar Toluene, HexanesNot Recommended Poor solubility is expected for the hydrochloride salt.
Protocol 1: Forced Degradation Study

This protocol allows you to actively test the stability of this compound under various stress conditions, helping you identify potential degradants and establish stable solution parameters.

Objective: To assess the stability of the compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Solvent of choice (e.g., Water:Acetonitrile 50:50)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC or LC-MS system for analysis

Workflow Diagram:

G cluster_prep 1. Solution Preparation cluster_stress 2. Apply Stress Conditions (in separate vials) cluster_analysis 3. Analysis prep Prepare 1 mg/mL stock solution in chosen solvent acid Acid Hydrolysis: Add 1M HCl, heat 60°C prep->acid base Base Hydrolysis: Add 1M NaOH, RT prep->base oxid Oxidation: Add 30% H2O2, RT prep->oxid therm Thermal: Heat solution at 60°C prep->therm photo Photolytic: Expose to UV light, RT prep->photo sample Take samples at T=0, 2, 8, 24 hrs acid->sample base->sample oxid->sample therm->sample photo->sample quench Neutralize acid/base samples. Dilute all samples to final concentration. sample->quench analyze Analyze by HPLC/LC-MS. Calculate % Purity vs. Control. quench->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in your chosen solvent. This will be your "Control" and the base for all stress samples.

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze it via HPLC/LC-MS to determine the initial purity.

  • Apply Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Keep at 60°C.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M NaOH. Keep at room temperature. Reaction may be fast.

    • Oxidation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature.

    • Thermal Stress: Keep 1 mL of stock solution at 60°C in the dark.

  • Time-Point Sampling: Withdraw aliquots from each stress condition (and the control stored at 4°C) at specified time points (e.g., 2, 8, 24 hours).

  • Sample Quenching & Preparation:

    • For Acid/Base samples, neutralize with an equivalent amount of NaOH/HCl before dilution.

    • Dilute all samples to the same final concentration as the T=0 sample.

  • Analysis: Analyze all samples by the same analytical method. Compare the peak area of the parent compound to the total peak area to determine the percent purity remaining. Identify any major degradation products by MS if available.

Table 2: Example Data Collection Template for Stability Study
ConditionTime (hours)Parent Peak AreaTotal Degradant Peak Area% PurityObservations
Control (4°C) 01,000,0005,00099.5%Clear solution
24998,0006,00099.4%Clear solution
Acid (60°C) 2950,00055,00094.5%Clear solution
8800,000205,00079.6%-
Base (RT) 2200,000805,00019.9%Turned yellow
Oxidation (RT) 8650,000355,00064.7%Slight color change

References

Technical Support Center: Analytical Methods for Monitoring 2,6-Dimethylpiperidin-4-one Hydrochloride Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 2,6-Dimethylpiperidin-4-one hydrochloride synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the analysis of this important chemical reaction. Our goal is to equip you with the necessary knowledge to effectively monitor your reaction's progress, ensuring optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the synthesis of this compound?

A1: The most prevalent techniques for monitoring the progress of this reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method often depends on the available equipment, the desired level of accuracy, and the specific reaction conditions.

Q2: How can I quickly check if my reaction is proceeding using TLC?

A2: TLC is an excellent qualitative tool for rapid reaction monitoring. You can spot the reaction mixture alongside the starting materials on a silica gel plate. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. For piperidin-4-ones, a common solvent system is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[1] For basic compounds like piperidines, adding a small amount of triethylamine (0.1–2.0%) to the mobile phase can improve spot shape and separation.[1]

Q3: Can I use HPLC to get quantitative data on my reaction's progress?

A3: Yes, HPLC is a powerful quantitative technique. By developing a suitable method, you can determine the concentration of reactants, products, and any intermediates or byproducts over time. A reversed-phase C18 column is often a good starting point for the analysis of piperidine compounds.[2][3] Due to the basic nature of the piperidine ring, using a mobile phase with a buffer or an additive like formic acid can improve peak shape and reproducibility.[2]

Q4: Is GC-MS a suitable method for analyzing this compound?

A4: GC-MS can be used, but with caution. The hydrochloride salt is non-volatile and may require derivatization or conversion to the free base before analysis. The high temperatures in the GC inlet can sometimes cause degradation of thermally labile compounds.[4] However, for the more volatile free base, GC-MS provides excellent separation and structural information from the mass spectrum.

Q5: How can NMR spectroscopy be used to monitor the reaction?

A5: NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor the reaction in situ or by analyzing aliquots.[5][6] By tracking the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, you can follow the reaction's progress. Specific proton or carbon signals unique to the product can be integrated and compared to an internal standard for quantitative analysis.

Analytical Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring the progress of the this compound synthesis.

Analytical Workflow General Analytical Workflow for Reaction Monitoring cluster_0 Reaction Setup cluster_1 Sampling cluster_2 Qualitative Analysis cluster_3 Quantitative Analysis cluster_4 Data Interpretation cluster_5 Decision start Start Reaction sample Take Aliquot at Time (t) start->sample tlc TLC Analysis sample->tlc Quick Check hplc HPLC Analysis sample->hplc Quantitative gcms GC-MS Analysis sample->gcms Quantitative/Structural nmr NMR Analysis sample->nmr Quantitative/Structural interpret Assess Reaction Completion tlc->interpret hplc->interpret gcms->interpret nmr->interpret decision Continue Reaction or Work-up? interpret->decision decision->sample Continue stop stop decision->stop Work-up

Caption: A typical workflow for monitoring chemical reaction progress.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Issue Potential Cause(s) Recommended Solution(s)
Streaking of spots - Sample is too concentrated.- Compound is highly polar and interacting strongly with the silica gel.- The mobile phase is not suitable for the compound's polarity.- Dilute the sample before spotting.- Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine for basic compounds) to the mobile phase.[1]- Experiment with different solvent systems of varying polarity.
Spots remain at the baseline - The mobile phase is not polar enough to move the compound up the plate.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
Spots run with the solvent front - The mobile phase is too polar for the compound.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[1]
Poor separation of spots - The polarity of the mobile phase is not optimized for the mixture.- Try a different solvent system. Sometimes a three-component system can provide better resolution.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause(s) Recommended Solution(s)
Peak tailing - Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the column.- Column overload.- Use a mobile phase with a low pH (e.g., add 0.1% formic or acetic acid) to protonate the piperidine and reduce interaction with silanols.[2]- Use an end-capped column or a column specifically designed for basic compounds.- Reduce the injection volume or sample concentration.
Broad peaks - Column degradation.- High dead volume in the system.- Replace the column.- Check and tighten all fittings. Use tubing with a smaller internal diameter.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Prepare fresh mobile phase and ensure it is properly degassed.- Check the pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a consistent temperature.
Ghost peaks - Contamination in the mobile phase or from a previous injection.- Use high-purity solvents.- Run a blank gradient to wash the column.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Potential Cause(s) Recommended Solution(s)
No peak observed - The compound is not volatile enough (especially as the hydrochloride salt).- Thermal degradation in the injector.- Convert the hydrochloride salt to the free base before injection.- Consider derivatization to increase volatility.- Lower the injector temperature.
Multiple peaks for a single compound - On-column degradation.- Isomerization at high temperatures.- Use a more inert column.- Optimize the oven temperature program with a lower final temperature or a slower ramp rate.
Poor peak shape - Active sites in the liner or column.- Use a deactivated liner.- Condition the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Potential Cause(s) Recommended Solution(s)
Broad signals - Presence of paramagnetic impurities.- Chemical exchange on the NMR timescale.- Filter the sample.- Acquire the spectrum at a different temperature to see if the signals sharpen.
Difficulty in distinguishing reactant and product signals - Overlapping signals.- Use a higher field strength NMR spectrometer.- Utilize 2D NMR techniques like COSY and HSQC to aid in signal assignment.[5][6]
Inaccurate quantification - Poor signal-to-noise ratio.- Non-uniform relaxation times of integrated signals.- Increase the number of scans.- Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters.

Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting: Dissolve a small amount of the starting material in a suitable solvent. Using a capillary tube, spot the starting material on the SM and C marks. Spot the reaction mixture on the RM and C marks.

  • Development: Prepare a mobile phase of 8:2 hexane:ethyl acetate with 0.5% triethylamine in a developing chamber. Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a potassium permanganate stain to visualize the spots.

  • Interpretation: The reaction is progressing if the intensity of the starting material spot in the RM lane decreases and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the RM lane.

Protocol 2: HPLC Method for Quantitative Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm or a Charged Aerosol Detector (CAD).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

Troubleshooting Decision Tree

The following diagram provides a decision-making framework for troubleshooting common analytical issues.

Troubleshooting Decision Tree Troubleshooting Decision Tree for Analytical Issues cluster_tlc TLC Issues cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Problem with Analytical Data tlc_issue Streaking or Poor Separation? start->tlc_issue hplc_issue Peak Tailing or Broadening? start->hplc_issue gcms_issue No Peak or Degradation? start->gcms_issue change_solvent Adjust Mobile Phase Polarity/Additives tlc_issue->change_solvent Yes tlc_issue->hplc_issue No dilute_sample Dilute Sample change_solvent->dilute_sample solution Problem Resolved dilute_sample->solution adjust_ph Adjust Mobile Phase pH hplc_issue->adjust_ph Yes hplc_issue->gcms_issue No check_column Check/Replace Column adjust_ph->check_column reduce_load Reduce Sample Load check_column->reduce_load reduce_load->solution derivatize Derivatize Sample gcms_issue->derivatize Yes lower_temp Lower Injector Temperature derivatize->lower_temp lower_temp->solution

Caption: A decision tree for troubleshooting analytical problems.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,6-Dimethylpiperidin-4-one Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise—it is a critical determinant of biological activity, safety, and patentability. The 2,6-dimethylpiperidin-4-one hydrochloride scaffold is a key heterocyclic motif, and the differentiation between its cis and trans isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features that unambiguously distinguish these two isomers, grounded in the principles of conformational analysis and stereochemistry.

The Structural Imperative: Conformational Analysis of cis and trans Isomers

The key to deciphering the NMR spectra of these isomers lies in understanding their preferred three-dimensional structures. Both isomers predominantly adopt a chair conformation to minimize torsional strain. However, the relative orientation of the two methyl groups at the C2 and C6 positions dictates their axial or equatorial placement, which in turn governs the magnetic environment of every proton and carbon atom in the ring.

  • trans-Isomer (2e,6e): In the most stable chair conformation, both methyl groups occupy equatorial positions to minimize steric hindrance. This arrangement results in a relatively rigid and predictable structure.

  • cis-Isomer (2a,6e): To avoid prohibitive 1,3-diaxial interactions, the cis-isomer is expected to exist in a conformation where one methyl group is axial and the other is equatorial. The ring may undergo flipping, but the fundamental 2a,6e relationship is maintained. This often leads to more complex or averaged spectra compared to the trans isomer.[1]

The protonation of the piperidine nitrogen to form the hydrochloride salt further influences the conformation, often locking the ring and leading to sharper, more defined NMR signals.[2]

isomers cluster_trans trans-Isomer (2e, 6e) cluster_cis cis-Isomer (2a, 6e) trans cis

Figure 1. Predominant chair conformations of trans and cis-2,6-Dimethylpiperidin-4-one.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible experimental setup is the foundation of accurate spectral analysis. The following protocol outlines the standard procedure for preparing and analyzing the hydrochloride salts of 2,6-dimethylpiperidin-4-one isomers.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a standard 5 mm NMR tube.

    • Causality Note: D₂O is often preferred for hydrochloride salts due to high solubility and the ability to exchange with the N-H proton, simplifying the spectrum. DMSO-d₆ is a good alternative if solubility in D₂O is limited.[2][3]

  • Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a derivative, if not provided in the solvent.

2. NMR Spectrometer Setup & Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.
    • Number of Scans: 16-64 scans, depending on sample concentration.
    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm) or the residual solvent peak.

Figure 2. Workflow for NMR analysis of piperidinone isomers.

Comparative Spectral Analysis: The Definitive Fingerprints

The distinct spatial arrangement of substituents in the cis and trans isomers gives rise to clear, measurable differences in their respective ¹H and ¹³C NMR spectra.

¹H NMR Spectral Comparison

The proton spectrum provides a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J). The key diagnostic region involves the protons at C2/C6 and their attached methyl groups.

Proton Assignment trans-Isomer (2e, 6e) cis-Isomer (2a, 6e) Rationale for Difference
H2 / H6 Multiplet, further downfieldMultiplet, relatively upfieldIn the trans isomer, both H2 and H6 are axial. In the cis isomer, one is axial and one is equatorial, leading to different magnetic environments and an averaged, often more complex signal.
-CH₃ (at C2/C6) Doublet, single signalTwo distinct doubletsKey Differentiator: The equatorial methyl groups in the trans isomer are chemically equivalent, producing a single doublet. In the cis isomer, the axial and equatorial methyl groups are non-equivalent, resulting in two separate doublet signals.
H3 / H5 Complex multipletsComplex multipletsThe axial and equatorial protons at these positions show different coupling constants. The trans isomer typically displays larger diaxial coupling constants (³J ≈ 10-13 Hz), indicative of a rigid chair.[5]

Expert Insight: The most unambiguous diagnostic feature in the ¹H NMR spectrum is the methyl region. The observation of a single doublet for the two methyl groups is a hallmark of the symmetric trans isomer, while two distinct doublets confirm the asymmetric cis structure.

¹³C NMR Spectral Comparison

The proton-decoupled ¹³C NMR spectrum provides a direct count of unique carbon environments and offers further stereochemical proof.

Carbon Assignment trans-Isomer (2e, 6e) cis-Isomer (2a, 6e) Rationale for Difference
C=O (C4) ~208-210 ppm~208-210 ppmThe chemical shift of the carbonyl carbon is less sensitive to the stereochemistry at C2/C6.
C2 / C6 Single resonanceTwo distinct resonancesSimilar to the protons, the C2 and C6 carbons are equivalent in the trans isomer but non-equivalent in the cis isomer.
C3 / C5 Single resonanceTwo distinct resonancesThe symmetry of the trans isomer renders C3 and C5 equivalent. The asymmetry of the cis isomer makes them inequivalent.
-CH₃ (at C2/C6) Single resonanceTwo distinct resonances, one significantly upfieldKey Differentiator: The axial methyl group in the cis isomer experiences a shielding effect known as the γ-gauche effect .[6][7] This steric interaction with the axial protons at C3 and C5 causes its carbon signal to appear at a significantly higher field (lower ppm value) compared to the equatorial methyl carbon.[8]

Expert Insight: The γ-gauche effect is a powerful tool in ¹³C NMR for conformational and stereochemical assignments.[7][9] The presence of a highly shielded methyl carbon signal is definitive evidence for its axial orientation, and thus for the cis configuration in this molecular system.

Conclusion

The differentiation of cis and trans isomers of this compound is straightforward and unambiguous using a combination of ¹H and ¹³C NMR spectroscopy. The symmetry of the trans isomer results in fewer signals in both spectra, with a single resonance for the two methyl groups. Conversely, the asymmetric cis isomer displays a doubling of signals for the ring carbons and, most diagnostically, two distinct methyl group signals in both the ¹H and ¹³C spectra. The significant upfield shift of one of these methyl carbon signals provides definitive proof of an axial methyl group via the γ-gauche effect, confirming the cis configuration. This guide equips researchers with the foundational knowledge and practical data to confidently assign the stereochemistry of these important heterocyclic compounds.

References

A Comparative Guide to the Synthetic Routes of cis-2,6-Dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Specifically, the cis-2,6-disubstituted piperidin-4-one scaffold serves as a critical intermediate for synthesizing complex molecules where precise stereochemical control is paramount for biological activity. This guide provides an in-depth comparison of the primary synthetic strategies to obtain cis-2,6-Dimethylpiperidin-4-one hydrochloride, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Route 1: The Classical One-Pot Mannich Condensation

The multicomponent Mannich reaction, particularly the Petrenko-Kritschenko piperidone synthesis, represents the most traditional and direct approach to 2,6-disubstituted piperidin-4-ones.[1][2] This one-pot synthesis is valued for its operational simplicity and use of inexpensive, readily available starting materials.

Mechanistic Rationale and Stereoselectivity

This reaction involves the condensation of acetaldehyde (two equivalents), acetone (one equivalent), and an ammonia source, typically ammonium acetate. The reaction proceeds through a series of imine formation and Michael-type additions.

  • Iminium Ion Formation: Acetaldehyde reacts with ammonia (from ammonium acetate) to form an iminium ion.

  • Enolate Addition: The enolate of acetone attacks the iminium ion.

  • Second Condensation: A second molecule of acetaldehyde condenses with the resulting aminoketone, which then undergoes an intramolecular cyclization via another iminium ion intermediate.

  • Cyclization: The final ring-closure yields the piperidin-4-one ring.

The cis configuration of the two methyl groups is the thermodynamically favored product. Under equilibrium conditions, the bulkier methyl groups preferentially occupy the equatorial positions on the chair conformation of the piperidine ring to minimize steric strain, leading to the cis isomer as the major product.

Experimental Protocol: Mannich Condensation

Materials:

  • Acetone (1.0 eq)

  • Acetaldehyde (2.2 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol

  • Hydrochloric Acid (for hydrochloride salt formation)

  • Diethyl ether

Procedure:

  • A mixture of acetone, acetaldehyde, and ammonium acetate is prepared in ethanol.

  • The reaction is stirred at room temperature or gently heated (e.g., reflux) to drive the reaction to completion. The progress can be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled.

  • Concentrated hydrochloric acid is added to the cooled solution, causing the hydrochloride salt of the product to precipitate.

  • The crude product is collected by filtration, washed with a cold non-polar solvent like diethyl ether to remove unreacted starting materials, and can be further purified by recrystallization from an ethanol/ether mixture.

Advantages and Disadvantages
  • Pros: High atom economy, operational simplicity (one-pot), and use of low-cost, readily available reagents make this route highly suitable for large-scale synthesis.

  • Cons: The reaction can sometimes suffer from low to moderate yields due to the formation of polymeric side products.[3] Achieving high diastereoselectivity may require careful optimization of reaction conditions (temperature, concentration, and reaction time).

Route 2: Catalytic Hydrogenation of a Pyridine Precursor

An alternative and often more stereocontrolled strategy involves the reduction of a pre-formed pyridine ring. This multi-step approach offers a pathway to high cis selectivity, leveraging the principles of stereoselective hydrogenation.

Mechanistic Rationale and Stereoselectivity

This synthesis begins with 2,6-lutidine (2,6-dimethylpyridine). The key steps are:

  • Oxidation: Introduction of a hydroxyl group at the 4-position of the pyridine ring, which exists in equilibrium with its tautomeric form, 2,6-dimethyl-4-pyridone.[4] This can be achieved through various oxidation methods.

  • Catalytic Hydrogenation: The 2,6-dimethyl-4-pyridone intermediate is then subjected to catalytic hydrogenation. The reduction of the aromatic pyridine ring to a saturated piperidine ring is the critical stereochemistry-determining step. The substrate adsorbs onto the surface of the heterogeneous catalyst (e.g., Platinum, Palladium, or Rhodium), and hydrogen is delivered to the same face of the ring (syn-addition). This inherently favors the formation of the cis-2,6-dimethyl isomer.

The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high yield and selectivity, minimizing over-reduction of the ketone, and preventing catalyst poisoning.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 2,6-Dimethyl-4-pyridone (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on Carbon (Rh/C)

  • Ethanol or Acetic Acid (solvent)

  • Hydrogen gas (H₂)

  • Hydrochloric Acid

Procedure:

  • 2,6-Dimethyl-4-pyridone is dissolved in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel (autoclave).

  • A catalytic amount of PtO₂ or Rh/C is added to the solution.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

  • The mixture is agitated (stirred or shaken) at room temperature or slightly elevated temperature until hydrogen uptake ceases.

  • After the reaction is complete, the catalyst is carefully removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure. The resulting free base is then dissolved in a suitable solvent (e.g., ether or ethanol) and treated with ethereal or ethanolic HCl to precipitate the desired hydrochloride salt, which is then collected and dried.

Advantages and Disadvantages
  • Pros: Generally provides higher and more reliable cis-diastereoselectivity compared to the Mannich condensation. The pathway is well-defined, often leading to cleaner reaction profiles and easier purification.

  • Cons: This is a multi-step synthesis, which lowers the overall yield and increases labor and cost. The use of precious metal catalysts and high-pressure hydrogenation equipment can be a significant drawback for some laboratories.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.

G cluster_0 Route 1: One-Pot Mannich Condensation A Acetone + Acetaldehyde + Ammonium Acetate B One-Pot Condensation (Ethanol, Reflux) A->B Mix C cis-2,6-Dimethylpiperidin-4-one B->C Cyclization D HCl Addition C->D Isolation E cis-2,6-Dimethylpiperidin-4-one Hydrochloride D->E Precipitation

Caption: Workflow for the Mannich Condensation Route.

G cluster_1 Route 2: Catalytic Hydrogenation F 2,6-Lutidine G Oxidation F->G Step 1 H 2,6-Dimethyl-4-pyridone G->H I Catalytic Hydrogenation (H₂, PtO₂/Rh-C) H->I Step 2 J cis-2,6-Dimethylpiperidin-4-one I->J Reduction K HCl Addition J->K Isolation L cis-2,6-Dimethylpiperidin-4-one Hydrochloride K->L Precipitation

References

A Guide to Modern Piperidine Synthesis: A Comparative Analysis of Alternatives to Traditional Ketone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals, including the anticancer drug Niraparib and the antipsychotic agent Preclamol.[1] Historically, synthons like 2,6-dimethylpiperidin-4-one hydrochloride have served as reliable starting points for this privileged heterocycle. However, the increasing demand for complex, stereochemically defined molecules has driven the development of more sophisticated and versatile synthetic strategies.

This guide provides a comparative analysis of modern alternatives to the classical ketone-based approach. We will explore catalytic asymmetric methods, novel cycloadditions, and advanced functionalization techniques that offer superior control over stereochemistry, broader substrate scope, and greater overall efficiency. The methodologies discussed herein are designed to empower researchers, scientists, and drug development professionals to navigate the landscape of piperidine synthesis and select the optimal strategy for their specific target molecules.

Strategic Departures: From Linear Assembly to Convergent Power

Traditional methods often rely on linear sequences, building the piperidine ring step-by-step. Modern approaches, by contrast, frequently employ convergent strategies that construct the core and introduce multiple stereocenters in a single, highly controlled step. These methods can be broadly categorized into cycloadditions, functionalization of pyridine precursors, and intramolecular cyclizations, each offering distinct advantages.

Synthetic_Strategies cluster_0 Core Synthetic Approaches Start Acyclic Precursors / Pyridines Cycloaddition Catalytic Cycloadditions Start->Cycloaddition [4+2], [2+2+2] Pyridine_Func Pyridine Functionalization Start->Pyridine_Func Asymmetric Reduction & Functionalization Intramolecular Intramolecular Cyclization Start->Intramolecular Reductive Amination, Radical Cyclization Piperidine Target Piperidine Scaffold Cycloaddition->Piperidine Pyridine_Func->Piperidine Intramolecular->Piperidine

Caption: High-level overview of modern synthetic strategies for piperidine synthesis.

Catalytic Asymmetric Cycloadditions: Building Complexity with Precision

Catalytic asymmetric cycloadditions represent a paradigm shift in heterocyclic synthesis, allowing for the rapid construction of polysubstituted piperidines from simple, achiral precursors with high enantioselectivity.

Phosphine-Catalyzed [4+2] Annulation of Imines with Allenes

Pioneered by Kwon and significantly advanced by Fu, this method involves the reaction of an imine (the 4π component) with an allene (the 2π component) catalyzed by a chiral phosphine.[2] The use of a C2-symmetric chiral phosphepine catalyst enables the synthesis of a variety of functionalized piperidines with excellent stereoselectivity.[2] The reaction proceeds best when the allene bears an anion-stabilizing group, such as a carbonyl or aryl moiety.[2]

Mechanism Insight: The chiral phosphine catalyst acts as a nucleophile, initially adding to the allene to generate a zwitterionic intermediate. This intermediate then undergoes a [4+2] cycloaddition with the imine, followed by catalyst turnover to release the piperidine product. The stereochemistry is dictated by the chiral environment created by the phosphine ligand during the C-C bond-forming event.

Rhodium(I)-Catalyzed [2+2+2] Cycloaddition

This powerful strategy, developed by the Rovis group, constructs the piperidine ring by uniting two alkyne molecules with an alkenyl isocyanate.[3][4] A key innovation is the use of a cleavable tether, which allows for what is effectively an intermolecular cycloaddition.[3] The reaction employs a chiral rhodium(I) catalyst to control the enantioselectivity, affording vinylogous amide products that can be subsequently hydrogenated with high diastereoselectivity (>19:1) to yield polysubstituted piperidines.[3][4]

Causality in Catalyst Choice: Rhodium(I) complexes are particularly effective for [2+2+2] cycloadditions due to their ability to coordinate with multiple unsaturated components, assemble them in a defined geometry within the coordination sphere, and facilitate the reductive elimination that forms the new six-membered ring. The choice of a chiral ligand (e.g., a chiral diene) on the rhodium center is critical for transferring stereochemical information to the product.

MethodKey ReagentsCatalyst SystemTypical YieldStereoselectivityKey Advantages
Phosphine [4+2] Annulation Imines, AllenesChiral Phosphepine70-95%Up to 98% eeHigh enantioselectivity, operational simplicity.[2]
Rhodium [2+2+2] Cycloaddition Alkynes, Alkenyl IsocyanateRh(I) with Chiral Ligand60-90%Up to 99% ee, >19:1 drAccess to polysubstituted rings, high stereocontrol.[3][4]
Boronyl Radical [4+2] Cycloaddition 3-Aroyl Azetidines, AlkenesDiboron CompoundsHighHigh DiastereoselectivityMetal-free, high atom economy, broad substrate scope.[5]

The Pyridine-First Approach: Asymmetric Functionalization and Reduction

Instead of building the ring from scratch, this strategy begins with an inexpensive, aromatic pyridine ring and modifies it. This approach is particularly powerful for synthesizing 3-substituted piperidines, which are common motifs in pharmaceuticals.

Rh-Catalyzed Asymmetric Reductive Heck Reaction

A recently developed method provides access to a wide variety of enantioenriched 3-substituted piperidines through a three-step process: 1) partial reduction of pyridine, 2) a Rh-catalyzed asymmetric carbometalation (reductive Heck reaction) of the resulting dihydropyridine with a boronic acid, and 3) a final reduction.[1] This approach demonstrates excellent functional group tolerance and scalability, providing a robust route to clinically relevant molecules.[1]

Diastereoselective Functionalization of Tetrahydropyridines

The Ellman and Bergman groups have developed elegant methods for the regio- and diastereoselective synthesis of highly substituted, oxygenated piperidines starting from tetrahydropyridines.[6][7][8] The core strategy involves a diastereoselective epoxidation of the tetrahydropyridine double bond, followed by a regioselective nucleophilic ring-opening of the resulting epoxide.[6] This sequence allows for the controlled installation of multiple stereocenters and diverse functional groups, creating a piperidinol framework relevant to drug discovery.[8] For sterically hindered systems, a novel bifunctional epoxidation reagent was designed to direct the oxidation via hydrogen bonding to the ring's amino group, overcoming steric hindrance.[6][8]

Mechanism_Annulation Imine Imine (4π component) Cycloadduct Cycloadduct Imine->Cycloadduct Allene Allene (2π component) Zwitterion Zwitterionic Intermediate Allene->Zwitterion + Catalyst Catalyst Chiral Phosphine Catalyst->Zwitterion Zwitterion->Cycloadduct [4+2] Cycloaddition Cycloadduct->Catalyst Releases Piperidine Piperidine Product Cycloadduct->Piperidine Catalyst Turnover

Caption: Simplified workflow of a phosphine-catalyzed [4+2] annulation.

Intramolecular Cyclization Strategies

Intramolecular reactions remain a highly effective and predictable means of forming the piperidine ring. Modern variations leverage new catalysts and reaction conditions to improve stereocontrol and efficiency.

Reductive Amination

Reductive amination is a classic and robust strategy for constructing 2,6-disubstituted piperidines from acyclic keto-amine or dialdehyde precursors.[9] The stereochemical outcome (cis vs. trans) can often be controlled by the choice of reducing agent and reaction conditions, which influence the transition state of the iminium ion reduction. This method is central to the synthesis of numerous piperidine alkaloids.[9][10]

Visible-Light-Driven Radical Cyclization

Photoredox catalysis has opened new avenues for piperidine synthesis. A visible-light-driven radical silylative cyclization of aza-1,6-dienes allows for the stereoselective synthesis of densely functionalized piperidines in a highly atom-economical manner.[11] The reaction is initiated by the addition of a silyl radical to an electron-deficient olefin, followed by a 6-exo-trig cyclization to form the piperidine ring. The diastereoselectivity is influenced by the geometry of the remaining olefin and the substitution pattern of the starting diene.[11]

Detailed Experimental Protocols

To ensure this guide is a practical tool, we provide illustrative, self-validating protocols for key methodologies.

Protocol 1: Rh-Catalyzed Asymmetric [2+2+2] Cycloaddition

(Adapted from Martin, T. J., & Rovis, T. Angew. Chem. Int. Ed. 2013)[4]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Rh(COE)2Cl]2 (5.4 mg, 0.0075 mmol, 1.0 eq) and a chiral diene ligand (e.g., (R)-H8-BINAP, 0.0165 mmol, 2.2 eq). Anhydrous, degassed toluene (1.5 mL) is added, and the mixture is stirred for 30 minutes at room temperature.

  • Reaction Setup: To a separate oven-dried vial, add the oxygen-linked alkenyl isocyanate substrate (0.5 mmol, 1.0 eq) and the alkyne coupling partner (1.1 mmol, 2.2 eq).

  • Cycloaddition: The prepared catalyst solution is added to the substrate vial via syringe. The vial is sealed and stirred at 60 °C for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched vinylogous amide product.

  • Subsequent Reduction: The purified product is then dissolved in methanol and subjected to hydrogenation (e.g., using H2 gas and Pd/C or a chemical reductant like NaBH4) to yield the final polysubstituted piperidine, often with high diastereoselectivity.

Protocol 2: Diastereoselective Epoxidation of a Tetrahydropyridine

(Adapted from Chen, S., et al. J. Org. Chem. 2017)[6]

  • Reagent Preparation (In Situ): In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve 2-carboxy-3,4,5,6-tetrafluorobenzoic acid (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Peracid Formation: Add a solution of oxalyl chloride (1.5 eq) in DCM dropwise, followed by a catalytic amount of DMF (0.05 eq). Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Cool the mixture back to 0 °C. Add a solution of urea-hydrogen peroxide (2.0 eq) in acetonitrile and stir vigorously for 3 hours at 0 °C to form the in situ epoxidation reagent.

  • Epoxidation: To this mixture, add a solution of the N-protected tetrahydropyridine substrate (1.0 eq) in DCM dropwise at 0 °C.

  • Reaction Monitoring and Workup: Allow the reaction to stir at 0 °C, monitoring for completion by TLC. Upon completion, quench the reaction by the addition of saturated aqueous Na2S2O3 solution, followed by saturated aqueous NaHCO3 solution until the aqueous layer is basic.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. The crude epoxide is then purified by flash column chromatography.

Conclusion and Future Outlook

The synthesis of piperidines has evolved far beyond reliance on simple ketone precursors. Modern catalytic methods provide unparalleled control over stereochemistry, enabling the efficient construction of complex and diverse molecular architectures. Catalytic asymmetric cycloadditions offer convergent and powerful routes to polysubstituted systems. Concurrently, strategies based on the functionalization of pyridine precursors have matured into highly effective and scalable methods for producing valuable 3-substituted piperidines. As the field advances, we anticipate the emergence of even more efficient and selective methods, such as the recently reported combination of biocatalytic C-H oxidation and radical cross-coupling, which promises to revolutionize late-stage functionalization and accelerate drug discovery.[12] The choice of synthetic route will always be target-dependent, but the expanding toolkit described in this guide provides researchers with a powerful arsenal to tackle the synthetic challenges of tomorrow.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,6-Dimethylpiperidin-4-one Hydrochloride and Its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison between the hydrochloride salt and the free base forms of 2,6-Dimethylpiperidin-4-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causal relationships between chemical structure and spectral output. We will explore the practical methodologies for sample preparation and analysis, ensuring that each protocol is a self-validating system for unambiguous characterization.

Introduction: The Significance of Form

2,6-Dimethylpiperidin-4-one is a heterocyclic compound featuring a piperidine ring, two methyl groups, and a ketone functional group.[1] In chemical synthesis and pharmaceutical applications, it is commonly handled either as a crystalline, water-soluble hydrochloride salt or as a less polar, organic-soluble free base. The choice of form is critical; salts often exhibit enhanced stability and solubility in aqueous media, which is advantageous for drug formulation, while the free base is typically required for specific organic reactions or chromatographic purification.

Understanding the distinct spectroscopic signatures of these two forms is paramount for reaction monitoring, quality control, and final product verification. Protonation of the secondary amine fundamentally alters the electronic environment of the molecule, leading to predictable and measurable shifts in its interaction with electromagnetic radiation. This guide will dissect these differences across key spectroscopic techniques.

From Salt to Free Base: A Preparative Protocol

The interconversion between the hydrochloride salt and the free base is a straightforward acid-base extraction. The stability of the hydrochloride salt makes it an excellent candidate for long-term storage, while the free base can be freshly prepared as needed.[2]

Experimental Protocol: Liberation of the Free Base
  • Dissolution: Dissolve 1.0 equivalent of 2,6-Dimethylpiperidin-4-one hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Basification: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), dropwise while gently swirling. Continue addition until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper). Using a stronger base like sodium hydroxide (NaOH) is also effective.[2][3]

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The free base is significantly more soluble in the organic phase.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the 2,6-Dimethylpiperidin-4-one free base, typically as an oil or low-melting solid.

The following diagram illustrates the general workflow for sample preparation and subsequent analysis.

G cluster_prep Preparation Workflow cluster_analysis Spectroscopic Analysis HCl_Salt 2,6-Dimethylpiperidin-4-one HCl Dissolve Dissolve in H₂O HCl_Salt->Dissolve IR IR Spectroscopy HCl_Salt->IR NMR NMR (¹H, ¹³C) HCl_Salt->NMR MS Mass Spectrometry HCl_Salt->MS Basify Add aq. NaHCO₃ (pH > 8) Dissolve->Basify Extract Extract with CH₂Cl₂ Basify->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Free_Base Pure Free Base Evaporate->Free_Base Free_Base->IR Free_Base->NMR Free_Base->MS

Caption: Workflow for converting the hydrochloride salt to the free base for spectroscopic analysis.

Infrared (IR) Spectroscopy: The N-H Bond Signature

IR spectroscopy is exceptionally sensitive to the protonation state of an amine. The key distinction arises from the difference between the N-H bond in the free base and the N-H⁺ bond in the hydrochloride salt.

Causality of Spectral Differences
  • Free Base (R₂N-H): A secondary amine exhibits a single, relatively sharp N-H stretching vibration. This band is typically of weak to medium intensity and appears in the 3300-3500 cm⁻¹ region.[4]

  • Hydrochloride Salt (R₂N-H₂⁺): The formation of the ammonium salt results in a very broad and strong absorption band for the N-H⁺ stretch, which typically appears at a lower frequency, spanning a wide range from 2400 to 3200 cm⁻¹.[5][6][7] This extensive broadening is due to strong hydrogen bonding and complex vibrational coupling. Additionally, a characteristic NH₂⁺ deformation (bending) vibration appears in the 1560-1620 cm⁻¹ region.[5][6]

The carbonyl (C=O) stretch, expected around 1715 cm⁻¹, may also experience a slight shift between the two forms due to changes in intramolecular hydrogen bonding and electronic effects.

Comparative IR Data
Functional Group2,6-Dimethylpiperidin-4-one Free Base (Expected, cm⁻¹)2,6-Dimethylpiperidin-4-one HCl (Expected, cm⁻¹)Rationale for Difference
N-H Stretch ~3350-3300 (weak-medium, sharp)3200-2400 (strong, very broad)Vibration of N-H vs. N-H⁺ bond in different hydrogen-bonding environments.[7]
C-H Stretch ~2950-2850~2950-2850Largely unaffected by N protonation.
C=O Stretch ~1715~1715-1720Minor shifts possible due to changes in electron density and local environment.
N-H⁺ Bend Absent~1620-1560Characteristic deformation vibration of the secondary ammonium group.[5][6]
Experimental Protocol: KBr Pellet for IR Analysis
  • Preparation: Thoroughly grind ~1-2 mg of the solid sample (either the salt or free base if solid) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer the fine powder to a pellet-forming die.

  • Pressing: Place the die under vacuum to remove air and press using a hydraulic press (typically 7-10 tons of pressure) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density

NMR spectroscopy provides a detailed view of the chemical environment around each nucleus. The protonation of the nitrogen atom induces a significant downfield shift for adjacent protons and carbons due to the inductive effect of the positive charge.

Causality of Spectral Differences

Protonating the nitrogen atom to form the ammonium salt introduces a formal positive charge. This charge is electron-withdrawing, which "deshields" the neighboring nuclei (protons and carbons). Deshielded nuclei experience a stronger effective magnetic field and therefore resonate at a higher frequency (further downfield, higher ppm value).[8] The most pronounced effect will be on the protons and carbons at the C2 and C6 positions, which are alpha to the nitrogen.

The diagram below illustrates the key structural difference influencing the NMR spectra.

G cluster_base Free Base cluster_salt Hydrochloride Salt Base Base_Label Lone pair on Nitrogen (Shielding effect on C2/C6) Salt_Label Protonated Nitrogen (N⁺) (Strong deshielding on C2/C6) Salt

Caption: The effect of nitrogen protonation on the local electronic environment.

Comparative ¹H NMR Data (Predicted)

Note: Precise chemical shifts are solvent-dependent. The following are typical values in a solvent like CDCl₃ for the free base and D₂O or DMSO-d₆ for the salt.

Proton AssignmentFree Base (δ, ppm)HCl Salt (δ, ppm)Rationale for Difference
H2, H6 ~2.8 - 3.1~3.3 - 3.6Significant downfield shift due to proximity to the electron-withdrawing N-H⁺ group.[8]
H3, H5 (axial) ~2.5 - 2.7~2.8 - 3.1Moderate downfield shift.
H3, H5 (equatorial) ~2.2 - 2.4~2.5 - 2.8Moderate downfield shift.
CH₃ (at C2, C6) ~1.1 - 1.3~1.3 - 1.5Small downfield shift due to inductive effect over two bonds.
N-H ~1.5 - 2.5 (broad)~8.0 - 9.5 (broad)The N-H⁺ protons of the salt are much more acidic and deshielded.
Comparative ¹³C NMR Data (Predicted)
Carbon AssignmentFree Base (δ, ppm)HCl Salt (δ, ppm)Rationale for Difference
C4 (C=O) ~208 - 212~208 - 212Carbonyl carbon is distant and less affected.
C2, C6 ~55 - 58~58 - 62Significant downfield shift due to the alpha-position relative to the N-H⁺ group.
C3, C5 ~45 - 48~45 - 48Minor shifts expected.
CH₃ (at C2, C6) ~18 - 22~18 - 22Minor shifts expected.
Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. For the free base, CDCl₃ or C₆D₆ are common. For the hydrochloride salt, D₂O or DMSO-d₆ are preferable due to higher polarity and solubility.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. For unambiguous assignment, 2D NMR experiments like COSY and HSQC can be performed.

  • D₂O Shake (Optional): To confirm the N-H proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H (or N-H⁺) signal will disappear or significantly diminish due to proton-deuterium exchange.[4]

Mass Spectrometry (MS): Identifying the Molecular Ion

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions. For distinguishing between a free base and its hydrochloride salt, the technique is more subtle than IR or NMR.

Causality of Spectral Observations

Under common soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule is typically protonated in the ion source.

  • The free base (Molecular Weight: 127.18 g/mol ) will accept a proton to form the [M+H]⁺ ion.[1]

  • The hydrochloride salt will dissociate, and the cationic part is the same protonated free base.

Therefore, both the free base and the hydrochloride salt will show an identical prominent ion at m/z ≈ 128.1 .[8][9]

Differentiation is not typically achieved by the parent ion in MS. However, mass spectrometry is crucial for confirming the molecular weight of the core structure. The primary fragmentation pathway for piperidine derivatives is often alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4]

Expected Mass Spectrum Data
IonExpected m/zNotes
[M+H]⁺ 128.1The protonated molecular ion, expected for both the free base and the HCl salt in ESI+.
[M]⁺˙ 127.1The molecular ion, may be observed in Electron Ionization (EI-MS), typically an odd number for a compound with one nitrogen atom (Nitrogen Rule).[4]
Fragment VariesAlpha-cleavage and loss of neutral fragments (e.g., CH₃, C₂H₄) are common.
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-300 Da).

Summary and Conclusion

The spectroscopic characterization of 2,6-Dimethylpiperidin-4-one in its hydrochloride salt and free base forms reveals distinct and predictable differences, primarily driven by the protonation state of the nitrogen atom.

  • IR Spectroscopy offers the most direct and unambiguous method for differentiation, with the broad N-H⁺ stretch of the salt being a hallmark feature.

  • NMR Spectroscopy provides a detailed structural confirmation, showing significant downfield shifts for the nuclei alpha to the nitrogen in the salt form compared to the free base.

  • Mass Spectrometry confirms the molecular weight of the parent molecule but does not typically distinguish between the two forms, as both yield the same protonated molecular ion.

By leveraging these techniques in concert and understanding the chemical principles behind the spectral data, researchers can confidently identify, characterize, and quantify the specific form of 2,6-Dimethylpiperidin-4-one in their samples, ensuring the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to In Silico Modeling of 2,6-Dimethylpiperidin-4-one Hydrochloride Receptor Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of in silico modeling techniques for predicting the receptor binding of 2,6-Dimethylpiperidin-4-one hydrochloride. This document moves beyond a simple recitation of protocols to offer a field-proven perspective on the strategic application of these computational tools. We will explore the nuances of molecular docking, molecular dynamics simulations, and free energy calculations, grounded in the principles of scientific integrity and practical application.

Introduction: The Imperative of In Silico Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process.[1] By simulating the interactions between a small molecule and its biological target at an atomic level, we can predict binding affinity, elucidate binding modes, and understand the dynamics of the complex. This predictive power allows for the early-stage prioritization of promising candidates and the rational design of more potent and selective molecules.[2]

The focus of this guide, this compound, belongs to the piperidine class of compounds. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs targeting a variety of biological entities.[3][4] While the specific receptor for this compound is not definitively established in publicly available literature, numerous piperidine derivatives have been shown to exhibit affinity for the sigma-1 receptor, a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders.[5][6][7] Therefore, for the purpose of this comparative guide, we will proceed with the human sigma-1 receptor as a putative biological target. This will allow for a concrete and illustrative comparison of the in silico methodologies.

Comparative Methodologies: A Triad of In Silico Approaches

We will dissect and compare three core in silico techniques: molecular docking, molecular dynamics (MD) simulations, and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) free energy calculations. Each method offers a different balance of computational cost and predictive accuracy, and their strategic deployment is key to a successful in silico drug discovery campaign.

Molecular Docking: A Rapid Triage of Binding Possibilities

Molecular docking is a high-throughput computational method that predicts the preferred orientation of a ligand when bound to a receptor.[2] It is an invaluable tool for virtual screening of large compound libraries and for generating initial hypotheses about ligand binding.[8]

The primary goal of molecular docking is to quickly and efficiently sample a vast conformational space to identify plausible binding poses. The choice of docking software and scoring function is critical. For this guide, we will consider AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[9] The scoring function in docking is an empirical or knowledge-based mathematical model that estimates the binding affinity. It's crucial to understand that these scores are approximations and should be used for ranking and qualitative assessment rather than as absolute predictors of affinity.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the human sigma-1 receptor from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file or using a pocket prediction algorithm.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign partial charges and define the rotatable bonds.

  • Docking Simulation:

    • Run the docking simulation using software like AutoDock Vina. The program will explore different conformations of the ligand within the defined binding site and rank them based on the scoring function.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.

    • Visualize the docked poses using molecular visualization software such as PyMOL or Discovery Studio Visualizer.[6]

cluster_prep Preparation Receptor Receptor Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (3D Structure) Ligand->Docking Analysis Pose Analysis & Scoring Docking->Analysis

Caption: Molecular Docking Workflow.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the ligand-receptor complex over time.[10] This technique simulates the movement of atoms and molecules, providing insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the receptor.[8]

The rationale for employing MD simulations is to refine the static poses obtained from docking and to assess their stability in a more realistic, dynamic environment. The choice of force field (a set of parameters describing the potential energy of the system) is paramount for the accuracy of the simulation. For protein-ligand simulations, force fields like CHARMM or AMBER are commonly used.[11] We will outline a general protocol using GROMACS, a versatile and widely used MD simulation package.[12][13][14]

  • System Preparation:

    • Start with the top-ranked docked pose from the molecular docking experiment.

    • Generate the topology and parameter files for the ligand using a tool like the CGenFF server for the CHARMM force field.[11][15]

    • Solvate the complex in a box of water molecules (e.g., TIP3P water model).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different regions of the protein (e.g., Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions.

cluster_setup System Setup Docked_Complex Docked Complex Topology Generate Topologies (Protein & Ligand) Docked_Complex->Topology Solvation Solvation & Ionization Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Simulation Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Free Energy Calculations: Towards a Quantitative Prediction of Binding Affinity

Free energy calculations represent the most computationally intensive but also the most theoretically rigorous method for predicting binding affinities.[16] These methods aim to calculate the binding free energy (ΔG), which is directly related to the binding affinity (Kd or Ki).

The choice to perform free energy calculations is driven by the need for more accurate and quantitative predictions of binding affinity, which is often a key determinant of a drug's potency.[17] Methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) offer a compromise between accuracy and computational cost compared to more rigorous but demanding methods like alchemical free energy calculations.[18] We will outline the MM/PBSA approach, which can be performed as a post-processing step on MD simulation trajectories using software packages like AMBER.[19]

  • Generate MD Trajectory:

    • Perform an MD simulation of the ligand-receptor complex as described in the previous section.

  • Extract Snapshots:

    • Extract a series of snapshots (frames) from the stable part of the MD trajectory.

  • Calculate Energy Components:

    • For each snapshot, calculate the following energy components for the complex, the receptor alone, and the ligand alone:

      • Molecular Mechanics Energy (ΔE_MM): Includes bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions in the gas phase.

      • Solvation Free Energy (ΔG_solv): This is further divided into:

        • Polar Solvation Energy (ΔG_PB): Calculated using the Poisson-Boltzmann (PB) model.

        • Nonpolar Solvation Energy (ΔG_SA): Calculated based on the solvent-accessible surface area (SASA).

  • Calculate Binding Free Energy:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

      • Where T is the temperature and ΔS is the change in conformational entropy upon binding. The entropy term is often computationally expensive to calculate and is sometimes omitted, leading to a relative binding free energy.

MD_Trajectory MD Simulation Trajectory Snapshot_Extraction Extract Snapshots MD_Trajectory->Snapshot_Extraction Energy_Calculation Calculate Energy Components (MM, PB, SA) Snapshot_Extraction->Energy_Calculation Binding_Free_Energy Calculate ΔG_bind Energy_Calculation->Binding_Free_Energy

Caption: MM/PBSA Free Energy Calculation Workflow.

Performance Comparison: Choosing the Right Tool for the Job

The selection of an in silico modeling technique should be guided by the specific research question, the available computational resources, and the desired level of accuracy. The following table provides a comparative overview of the three methods discussed.

FeatureMolecular DockingMolecular Dynamics (MD) SimulationFree Energy Calculations (MM/PBSA)
Primary Output Binding pose, docking scoreTrajectory of atomic motion, complex stabilityBinding free energy (ΔG)
Predictive Accuracy Qualitative to semi-quantitativeQualitative (stability), semi-quantitativeMore quantitative
Computational Cost Low (seconds to minutes per ligand)High (hours to days per simulation)Very High (requires MD trajectory)
Throughput High (millions of compounds)Low (a few selected compounds)Low (a few selected compounds)
Inclusion of Flexibility Limited (ligand flexible, receptor often rigid)Fully flexible (ligand and receptor)Fully flexible (from MD trajectory)
Solvent Representation Implicit or absentExplicit (individual water molecules)Implicit (continuum solvent model)
Key Application Virtual screening, hit identificationPose refinement, stability analysisLead optimization, affinity prediction

Decision Framework for In Silico Modeling Strategy

The strategic application of these techniques often follows a hierarchical approach, where the less computationally expensive methods are used to filter and prioritize candidates for more rigorous and resource-intensive analysis.

Start Large Compound Library Docking Molecular Docking (Virtual Screening) Start->Docking Filter1 Filter & Prioritize Hits Docking->Filter1 MD_Sim Molecular Dynamics Simulation (Pose Stability) Filter1->MD_Sim Top Hits Final_Candidates Promising Candidates for Experimental Validation Filter1->Final_Candidates Lower Priority Hits Filter2 Assess Stability MD_Sim->Filter2 Free_Energy Free Energy Calculations (Affinity Prediction) Filter2->Free_Energy Stable Complexes Filter2->Final_Candidates Unstable Complexes (Discard) Free_Energy->Final_Candidates

Caption: Hierarchical In Silico Modeling Strategy.

Trustworthiness and Validation: Grounding Predictions in Reality

The predictive power of in silico models is contingent upon their rigorous validation against experimental data.[20][21][22] It is imperative to compare the computational predictions with experimentally determined binding affinities for structurally similar compounds whenever possible. Discrepancies between in silico and in vitro results can provide valuable insights into the limitations of the computational models and guide their refinement.[23][24] For instance, if a series of piperidine derivatives have known binding affinities for the sigma-1 receptor, these can be used as a benchmark to assess the accuracy of the docking scores or calculated free energies.

Conclusion

In silico modeling offers a powerful suite of tools for investigating the receptor binding of small molecules like this compound. Molecular docking provides a rapid and efficient means of generating initial binding hypotheses, while molecular dynamics simulations offer a more detailed and dynamic view of the ligand-receptor complex. Free energy calculations, though computationally demanding, provide the most quantitative predictions of binding affinity. By understanding the strengths and limitations of each technique and employing them in a strategic, hierarchical manner, researchers can significantly enhance the efficiency and effectiveness of the drug discovery process. The ultimate success of any in silico endeavor, however, lies in its validation against and integration with experimental data, ensuring that computational predictions are firmly grounded in biological reality.

References

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethylpiperidin-4-one Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2,6-Dimethylpiperidin-4-one hydrochloride. As a key intermediate in various synthetic pathways, rigorous analytical control is paramount to ensure the quality, consistency, and purity of downstream products, including active pharmaceutical ingredients (APIs). We will delve into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical procedures that are fit for their intended purpose.

The Bedrock of Analytical Science: The ICH Q2(R2) Validation Framework

Before comparing specific techniques, it is crucial to understand the regulatory and scientific framework that governs method validation. The ICH Q2(R2) guideline provides a harmonized approach to demonstrating that an analytical procedure is suitable for its intended use. The validation process is not merely a checklist but a scientific exercise to prove the method's reliability. The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[2]

ICH_Q2_R2_Workflow cluster_validation Validation Parameters start Define Analytical Target Profile (ATP) dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol exec Execute Validation Experiments protocol->exec spec Specificity exec->spec lin Linearity & Range exec->lin acc Accuracy exec->acc prec Precision exec->prec limits DL / QL exec->limits robust Robustness exec->robust report Validation Report (Assess against ATP) spec->report lin->report acc->report prec->report limits->report robust->report lifecycle Method Lifecycle Management report->lifecycle

Caption: General workflow for analytical method validation based on ICH guidelines.

Method Comparison: HPLC vs. GC for this compound

The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the intended application of the method. This compound is a polar, non-volatile salt. This characteristic is a critical decision point for choosing between HPLC and GC.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it an ideal first choice for this compound.

Causality for Experimental Choices:

  • Technique: Reversed-Phase HPLC is selected because it is adept at retaining and separating polar to moderately nonpolar compounds. The hydrochloride salt is highly polar and will have good solubility in aqueous-organic mobile phases.

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile reversed-phase column, offering excellent retention for a wide range of molecules.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate or formate buffer) is necessary to control the ionization state of the secondary amine in the piperidine ring, ensuring consistent retention times and peak shapes. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The analyte lacks a significant chromophore. Therefore, UV detection at a low wavelength (e.g., 200-215 nm) is required, where the carbonyl group and the amine may absorb. This necessitates high-purity solvents to minimize baseline noise.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (1.0 mg/mL) in Mobile Phase A.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in Mobile Phase A to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC): For Volatile Analytes

Direct analysis of the hydrochloride salt by GC is not feasible due to its non-volatile nature. High temperatures in the GC inlet would lead to decomposition rather than volatilization. Therefore, a sample preparation step to convert the salt to its volatile free base is mandatory.

Causality for Experimental Choices:

  • Sample Preparation: A liquid-liquid extraction (LLE) using a basic solution (e.g., NaOH) is required to neutralize the hydrochloride, yielding the free 2,6-Dimethylpiperidin-4-one. This free base is more volatile and can be extracted into an organic solvent compatible with GC analysis.

  • Technique: GC is highly efficient for separating volatile compounds. Coupling it with a Flame Ionization Detector (FID) provides excellent quantitative performance, while a Mass Spectrometer (MS) detector offers superior specificity and sensitivity for impurity identification.[4][5]

  • Stationary Phase: A mid-polarity column (e.g., a "624" or "1701" type) is chosen to provide sufficient retention and good peak shape for the polar ketone and amine functional groups.

Method_Selection start Analyte: 2,6-Dimethylpiperidin-4-one HCl prop Is the analyte volatile & thermally stable? start->prop hplc Use HPLC prop->hplc No gc Use GC prop->gc Yes (with prep) hplc_path No hplc_desc Direct analysis of salt form. Simple sample preparation. hplc->hplc_desc gc_path Yes (after conversion to free base) gc_prep Requires Sample Preparation: - Convert salt to free base - Liquid-Liquid Extraction gc->gc_prep

Caption: Decision workflow for selecting between HPLC and GC for the analyte.

Experimental Protocol: GC-FID Method

  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).

  • Sample Preparation (LLE):

    • Dissolve a known weight of the sample in 5 mL of deionized water.

    • Add 1 mL of 2 M Sodium Hydroxide to basify the solution to pH > 11.

    • Add 5 mL of Dichloromethane (DCM) and vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the lower organic (DCM) layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Chromatographic Conditions:

    • Column: DB-1701, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[6]

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 60 °C for 1 min, ramp at 15 °C/min to 240 °C, hold for 5 min.

    • Detector Temperature: 280 °C.

  • Standard Preparation:

    • Prepare a stock solution of the free base (2,6-Dimethylpiperidin-4-one) reference standard in DCM. Note: This requires a separate standard of the free base.

    • Create calibration standards by diluting the stock solution.

Data Presentation: A Comparative Summary of Validation Parameters

The following table summarizes the expected performance characteristics for the two proposed methods. These values represent typical acceptance criteria for pharmaceutical analysis and must be confirmed during formal validation.

Validation Parameter HPLC-UV Method GC-FID Method Justification
Specificity Moderate to High (with DAD)HighHPLC-DAD allows for peak purity analysis. GC offers high-resolution separation. GC-MS would provide the highest specificity.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques are expected to show excellent linearity over the defined range.
Range (µg/mL) 1 - 1005 - 200The range is determined by the detector response and the intended use of the method (e.g., assay vs. impurity testing).
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The slightly wider acceptable range for GC accounts for potential variability in the extraction step.
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%The additional sample preparation step for GC can introduce slightly more variability.
- Intermediate Precision≤ 2.0%≤ 2.5%Reflects expected day-to-day and analyst-to-analyst variability.
QL (µg/mL) ~1.0~5.0HPLC is generally more sensitive for this non-volatile compound without derivatization. Sensitivity in GC is dependent on extraction efficiency.
Robustness HighModerateHPLC methods are typically very robust. The GC method's robustness is dependent on the LLE step (pH, solvent volumes).

Conclusion and Method Selection

Both HPLC and GC can be successfully validated for the quantification of this compound. The choice of method depends entirely on the specific analytical objective.

  • For routine quality control, assay, and stability testing, the HPLC-UV method is unequivocally superior. Its primary advantage is the simple "dissolve and inject" sample preparation, which leads to higher throughput, better precision, and reduced opportunities for analytical error.

  • The GC-FID or GC-MS method is more suitable for specialized applications, such as identifying and quantifying volatile impurities that may not be detected by HPLC. While its sample preparation is more complex, its high resolving power and the specificity of an MS detector are invaluable for impurity profiling and trace analysis.

Ultimately, a well-validated analytical method is a cornerstone of drug development. By understanding the principles behind method selection and adhering to the rigorous framework of the ICH guidelines, scientists can ensure the generation of trustworthy and reliable data.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,6-Dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2,6-Dimethylpiperidin-4-one hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we understand that true expertise lies not just in the execution of protocols but in the deep understanding of the principles that underpin them.

Section 1: Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazards is paramount. This compound is a heterocyclic amine derivative.

Key Hazards:

  • Skin and Eye Irritation: This compound is known to cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][2][3]

  • Flammability: While the hydrochloride salt is generally less volatile than the free base, related piperidine compounds can be flammable, and vapors may form explosive mixtures with air.[4][5]

  • Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or in contact with skin.[4][6]

A comprehensive review of the Safety Data Sheet (SDS) is the mandatory first step before handling or disposing of this chemical.[2][4][5][7]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation or absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and dust that can cause serious eye irritation.
Skin and Body Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills.To prevent inhalation of dust or vapors, which can cause respiratory irritation.
Section 3: Disposal Workflow - A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a clear, logical progression from initial waste generation to final disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A 1. Designate a Waste Container B 2. Label Container Clearly A->B C 3. Segregate from Incompatible Waste B->C D 4. Transfer Waste to Designated Container C->D E 5. Securely Close Container D->E F 6. Store in a Designated, Well-Ventilated Area E->F G 7. Consult with EHS for Pickup F->G H 8. Transport to an Approved Facility G->H I 9. Incineration or Landfilling H->I

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Designate a Waste Container:

    • Select a container that is compatible with the chemical waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[8][9]

  • Label the Container:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added and the primary hazard(s) (e.g., Irritant, Toxic).

  • Segregate from Incompatible Waste:

    • Store the waste container in a designated satellite accumulation area.

    • Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[5][9][10]

  • Transfer Waste to the Designated Container:

    • Perform all transfers of waste within a chemical fume hood to minimize inhalation exposure.

    • For solid waste, carefully transfer it to the container to avoid generating dust.

    • For solutions, use a funnel to prevent spills.

  • Securely Close the Container:

    • After each addition of waste, ensure the container is tightly sealed to prevent the release of vapors.[8]

  • Store in a Designated, Well-Ventilated Area:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4][8]

  • Consult with Environmental Health and Safety (EHS):

    • Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for pickup.[9]

  • Transport to an Approved Facility:

    • The waste must be transported by a licensed hazardous waste disposal company to an approved treatment, storage, and disposal facility (TSDF).[8]

  • Final Disposal Method:

    • The most common and recommended disposal method for this type of chemical waste is incineration at a licensed facility.[2][4] Incineration ensures the complete destruction of the organic molecule.

    • In some cases, and subject to local regulations, the waste may be sent to a secure chemical landfill.[11][12] However, incineration is generally preferred for organic compounds.

Section 4: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

For a Minor Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to cover the spill.[13][14]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

For a Major Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS and, if necessary, emergency services.

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Section 5: Regulatory Compliance

All disposal procedures must adhere to local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16][17][18][19] It is the responsibility of the waste generator to ensure full compliance with all applicable laws.

References

A Comprehensive Guide to the Safe Handling of 2,6-Dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2,6-Dimethylpiperidin-4-one hydrochloride, a key building block in synthetic chemistry. Moving beyond a simple checklist, we will delve into the causality behind each safety recommendation, empowering you, the researcher, to not only follow protocols but to understand the principles that underpin them.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a heterocyclic compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are irritation and potential corrosion of the skin, eyes, and respiratory tract.[1][2][3] A thorough risk assessment is the foundational step before any handling of this compound.

Key Hazards:

  • Skin Irritation: May cause skin irritation.[1] Some sources indicate it can cause severe skin burns.[4]

  • Eye Irritation: Can lead to serious eye irritation or damage.[1][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioRequired PPE
Routine Handling & Weighing - Chemical-resistant gloves (Nitrile or Neoprene) - Safety goggles with side shields or a face shield[5] - Laboratory coat - Closed-toe shoes
Transferring Solutions - All PPE for routine handling - Work in a certified chemical fume hood
Spill Cleanup - All PPE for routine handling - Respiratory protection (e.g., P95 or P100 particulate respirator)[5] - Chemical-resistant apron or suit
Emergency (Fire) - Self-contained breathing apparatus (SCBA) - Full protective clothing

The Rationale Behind the Recommendations:

  • Gloves: The use of chemical-resistant gloves is non-negotiable. Always inspect gloves for any signs of degradation or perforation before use.[5] Proper glove removal technique is critical to prevent cross-contamination.[5]

  • Eye Protection: Safety glasses are the minimum requirement. However, when handling larger quantities or when there is a risk of splashing, a face shield offers a superior level of protection.[5]

  • Respiratory Protection: Given that the compound is a solid, the primary inhalation risk comes from airborne dust. Working in a fume hood is the preferred method of exposure control. For situations where dust generation is unavoidable, a particulate respirator is necessary.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow for handling this compound is crucial for maintaining a safe laboratory environment.

Chemical_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receipt 1. Receive & Inspect Container Storage 2. Store in a Cool, Dry, Well-Ventilated Area Receipt->Storage Secondary Containment Weighing 3. Weigh in Fume Hood Storage->Weighing Dissolution 4. Prepare Solution in Fume Hood Weighing->Dissolution Reaction 5. Perform Reaction in Appropriate Glassware Dissolution->Reaction Waste_Collection 6. Collect Waste in Labeled, Sealed Containers Reaction->Waste_Collection Disposal 7. Dispose as Hazardous Waste Waste_Collection->Disposal

Caption: Workflow for Handling this compound

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled. Transport the chemical in a secondary container to the designated storage area.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed to prevent the absorption of moisture and to minimize the risk of dust generation.

  • Handling and Use:

    • All handling of the solid compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

    • Use non-sparking tools to prevent ignition sources, especially if flammable solvents are present in the work area.

    • Avoid any direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Disposal:

    • All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.

    • Dispose of the waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[5]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.

By adhering to these rigorous safety protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors, ensuring that your groundbreaking work is built on a foundation of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.